OXPHOS-IN-1
Beschreibung
The exact mass of the compound XPhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOMMVLRQDMAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457126 | |
| Record name | X-Phos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564483-18-7 | |
| Record name | X-Phos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564483-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0564483187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | X-Phos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, dicyclohexyl[2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DICYCLOHEXYLPHOSPHINO-2',4',6'-TRIISOPROPHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R271FU23T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the Oxidative Phosphorylation Inhibitor IACS-010759
Introduction
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells, coupling the oxidation of nutrients to the generation of a proton gradient across the inner mitochondrial membrane, which in turn drives ATP synthesis.[1][2] This fundamental process is essential for cellular bioenergetics and is increasingly recognized as a critical dependency for the proliferation and survival of certain cancer cells.[3] Consequently, the inhibition of OXPHOS has emerged as a promising therapeutic strategy in oncology. This technical guide provides a detailed overview of the mechanism of action of a potent and selective OXPHOS inhibitor, IACS-010759, which serves as an exemplary case study for this class of therapeutic agents. While the specific compound "OXPHOS-IN-1" is not detailed in the scientific literature, IACS-010759 is a well-characterized molecule that has undergone preclinical and clinical evaluation.[4]
Core Mechanism of Action of IACS-010759
IACS-010759 is a small-molecule inhibitor that potently and selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[5][6][7] Complex I is the first and largest enzyme of the ETC, responsible for oxidizing NADH and transferring electrons to ubiquinone. This process is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, thus contributing to the proton-motive force.
Preclinical studies have confirmed that IACS-010759 binds to the ND1 subunit of Complex I, specifically at the entrance of the quinone binding channel.[4] This binding event physically obstructs the electron transfer from NADH to ubiquinone, effectively halting the flow of electrons through Complex I and disrupting the entire OXPHOS process.[8]
Downstream Cellular and Metabolic Consequences
The inhibition of Complex I by IACS-010759 triggers a cascade of downstream effects on cellular metabolism and viability:
-
Inhibition of Oxygen Consumption: By blocking the electron transport chain at Complex I, IACS-010759 leads to a rapid and potent inhibition of the cellular oxygen consumption rate (OCR).[6][7]
-
Compensatory Glycolysis: To compensate for the loss of ATP production from OXPHOS, cells often upregulate glycolysis, as evidenced by an increased extracellular acidification rate (ECAR).[6][7] This metabolic plasticity can be a mechanism of resistance to OXPHOS inhibitors.[3][7]
-
Energetic Stress and Depletion of Biosynthetic Precursors: The blockade of OXPHOS results in a significant decrease in intracellular ATP levels.[3][7] Furthermore, it leads to a reduction in the production of key metabolic intermediates that are essential for biosynthesis, such as aspartate, which is crucial for nucleotide synthesis.[4] This depletion of both energy and building blocks contributes to the anti-proliferative effects of the inhibitor.
-
Induction of Apoptosis and Inhibition of Cell Proliferation: In cancer cells that are highly dependent on OXPHOS for their energy and biosynthetic needs, the metabolic crisis induced by IACS-010759 leads to the activation of the AMPK signaling pathway, suppression of mTOR, and ultimately, cell growth inhibition and apoptosis.[6] The compound has demonstrated efficacy in preclinical models of brain cancer and acute myeloid leukemia (AML) that are reliant on oxidative phosphorylation.[6]
Quantitative Data
The potency of IACS-010759 has been quantified in various experimental systems. The following table summarizes key inhibitory concentrations.
| Parameter | System | Value | Reference |
| IC50 (OXPHOS Inhibition) | Cellular Respiration | < 10 nM | [6] |
| IC50 (Oxygen Consumption Rate) | A375 Tumor Cells | 2.1 nM | [9] |
| IC50 (Oxygen Consumption Rate) | H460 Tumor Cells | 7.9 nM | [9] |
| IC50 (Forward Electron Transfer) | Bovine Complex I | 460 ± 45 nM | [8] |
| IC50 (Reverse Electron Transfer) | Bovine Complex I | 41 ± 6 nM | [8] |
| EC50 (Viability Reduction) | T-ALL Cell Lines | 0.1 - 10 nM | [10] |
| EC50 (Viability Reduction) | Primary T-ALL Cells | 13 - 60 nM | [10] |
Experimental Protocols
The characterization of the mechanism of action of IACS-010759 relies on several key experimental methodologies.
1. Measurement of Cellular Respiration (OCR and ECAR)
This protocol is used to assess the real-time impact of an inhibitor on mitochondrial respiration and glycolysis.
-
Cell Seeding: Cancer cells are seeded in a specialized microplate (e.g., Seahorse XF Cell Culture Microplate) at an optimized density and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the cell culture medium is replaced with an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). The cells are then treated with various concentrations of IACS-010759 and incubated for a defined period.
-
Seahorse XF Analysis: The microplate is placed into a Seahorse XF Analyzer. The instrument performs cycles of mixing and measuring to determine the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time. Basal OCR and ECAR are measured before the injection of any compounds.
-
Mitochondrial Stress Test: To further probe mitochondrial function, a mitochondrial stress test can be performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]
2. Photoaffinity Labeling for Target Identification
This technique is employed to identify the direct binding target of a small molecule inhibitor.
-
Synthesis of a Photoreactive Probe: A photoreactive derivative of IACS-010759 is synthesized, typically incorporating a photoactivatable group (e.g., an azide) and a tag for detection (e.g., a radioisotope like 125I).[8]
-
Incubation with Mitochondrial Preparations: Isolated mitochondria or submitochondrial particles are incubated with the photoreactive IACS-010759 probe in the presence or absence of a molar excess of non-labeled IACS-010759 (as a competitor).
-
UV Irradiation: The mixture is exposed to UV light to induce covalent cross-linking of the photoreactive probe to its binding target.
-
Protein Separation and Detection: The mitochondrial proteins are separated by gel electrophoresis (e.g., SDS-PAGE or BN-PAGE). The radiolabeled protein band corresponding to the target of IACS-010759 is then visualized by autoradiography. The identity of the labeled protein can be further confirmed by techniques such as mass spectrometry.[8]
3. Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of the inhibitor on cancer cells.
-
Cell Treatment: Cancer cells are cultured in the presence of increasing concentrations of IACS-010759 for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability can be measured using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by using fluorescent dyes that stain live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
Apoptosis Detection: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide intercalates with DNA in late apoptotic or necrotic cells with compromised membrane integrity.
Mandatory Visualizations
Caption: Signaling pathway of IACS-010759 action.
Caption: Workflow for assessing IACS-010759's effect on cell respiration.
Clinical and Preclinical Insights
IACS-010759 has been evaluated in Phase I clinical trials for advanced solid tumors and acute myeloid leukemia.[4][11][12] While preclinical studies demonstrated robust anti-tumor activity in various cancer models, the clinical development of IACS-010759 was hampered by a narrow therapeutic index.[4] Dose-limiting toxicities, including elevated blood lactate and neurotoxicity (peripheral neuropathy), were observed at exposures required for significant anti-tumor efficacy.[4] These adverse effects are likely on-target toxicities resulting from the systemic inhibition of OXPHOS in non-malignant tissues. Consequently, the clinical trials were discontinued.[4]
Conclusion
IACS-010759 serves as a well-documented example of a potent and selective inhibitor of mitochondrial Complex I. Its mechanism of action involves the direct blockade of the electron transport chain, leading to a profound disruption of cellular bioenergetics and metabolism. This results in the inhibition of proliferation and induction of apoptosis in cancer cells that are highly dependent on oxidative phosphorylation. While the clinical development of IACS-010759 was challenged by toxicity, the study of this compound has provided valuable insights into the therapeutic potential and the challenges associated with targeting OXPHOS in cancer. The detailed understanding of its mechanism of action continues to inform the development of next-generation OXPHOS inhibitors with improved therapeutic windows.
References
- 1. iacs-010759 - My Cancer Genome [mycancergenome.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to the Molecular Target of OXPHOS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Core Summary
OXPHOS-IN-1 is a small molecule inhibitor of oxidative phosphorylation (OXPHOS). Its primary molecular target has been identified as Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By inhibiting Complex I, this compound disrupts the flow of electrons from NADH to ubiquinone, a critical step in the generation of the proton gradient across the inner mitochondrial membrane. This disruption ultimately leads to decreased ATP synthesis and induction of cellular apoptosis in cancer cells that are highly dependent on oxidative phosphorylation for their energy requirements. This compound is specifically identified as "compound 2" in a lead optimization study aimed at developing potent OXPHOS inhibitors for the treatment of pancreatic cancer.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various cellular assays. The following table summarizes the available quantitative data for its effects on pancreatic cancer cell lines.
| Cell Line | Assay Condition | IC50 (µM) | Reference |
| MIA PaCa-2 | Cell Growth Inhibition | 2.34 | [1] |
| BxPC-3 | Cell Growth Inhibition | 13.82 | [1] |
Note: The direct inhibitory concentration (IC50) of this compound on isolated Complex I is not explicitly stated in the primary literature; the provided values reflect its effect on cell proliferation.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by directly inhibiting the enzymatic activity of Complex I in the mitochondrial electron transport chain. This inhibition triggers a cascade of downstream cellular events.
Direct Effect on the Electron Transport Chain
By binding to Complex I, this compound blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone). This has two immediate consequences:
-
A decrease in the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I.
-
An accumulation of NADH and a depletion of NAD+ in the mitochondrial matrix.
This disruption of the electron flow leads to a reduction in the proton motive force, which is essential for the function of ATP synthase (Complex V). Consequently, the rate of oxidative phosphorylation and ATP production is significantly diminished.
References
In-Depth Technical Guide to the Biological Activity and Function of OXPHOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of cancer metabolism, the targeting of oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. Unlike healthy cells, which can flexibly utilize different metabolic pathways, many cancer cells become heavily reliant on OXPHOS for their energy production, anabolic precursor synthesis, and redox homeostasis. This dependency creates a therapeutic window for selective inhibition. This technical guide provides a comprehensive overview of the biological activity and function of OXPHOS inhibitors, using a representative, albeit placeholder, designation "OXPHOS-IN-1" to encapsulate the core principles of this class of molecules. We delve into the quantitative measures of their activity, detailed experimental methodologies for their characterization, and the key signaling pathways they modulate. The information presented herein is synthesized from studies on well-characterized OXPHOS inhibitors such as IACS-010759, HP661, Mito-ATO, and Mito-Tamoxifen, providing a robust framework for understanding and advancing this therapeutic modality.
Mechanism of Action
This compound represents a class of small molecule inhibitors that primarily target the mitochondrial electron transport chain (ETC), the central machinery of oxidative phosphorylation. The most clinically advanced OXPHOS inhibitors, including IACS-010759 and HP661, are potent and selective inhibitors of Complex I (NADH:ubiquinone oxidoreductase).[1][2] By binding to Complex I, these inhibitors block the transfer of electrons from NADH to ubiquinone, a critical step in the ETC. This blockade leads to a cascade of downstream effects:
-
Inhibition of Oxygen Consumption: As electron flow is impeded, the consumption of oxygen at Complex IV, the terminal electron acceptor, is significantly reduced.
-
Decreased ATP Production: The proton pumping activity of the ETC, which establishes the mitochondrial membrane potential necessary for ATP synthesis by ATP synthase (Complex V), is diminished, leading to a sharp decline in cellular ATP levels.
-
Redox Imbalance: The inhibition of NADH oxidation leads to an accumulation of NADH and a subsequent disruption of the NAD+/NADH ratio, impacting numerous cellular redox reactions.
-
Metabolic Reprogramming: Cells attempt to compensate for the loss of OXPHOS by upregulating glycolysis. However, cancer cells with impaired glycolytic capacity are particularly vulnerable to OXPHOS inhibition.[3]
-
Induction of Apoptosis: The combination of energy depletion, oxidative stress, and disruption of essential biosynthetic pathways, such as aspartate production for nucleotide synthesis, ultimately triggers programmed cell death (apoptosis) in susceptible cancer cells.[3][4]
Other OXPHOS inhibitors may target different complexes of the ETC. For instance, Mito-ATO, a mitochondria-targeted derivative of atovaquone, has been shown to inhibit both Complex I and Complex III.[5] Mito-Tamoxifen, a modified version of the estrogen receptor modulator, also disrupts mitochondrial function, including the inhibition of Complex I and induction of mitochondrial membrane depolarization.[6][7]
Caption: Mechanism of Action of a prototypical Complex I inhibitor.
Quantitative Biological Activity
The potency and selectivity of OXPHOS inhibitors are critical parameters in their development as therapeutic agents. These are typically quantified by in vitro assays that measure their inhibitory effects on specific molecular targets and cellular processes.
| Compound | Target | Assay | IC50 | Cell Line(s) | Reference(s) |
| IACS-010759 | Complex I | OXPHOS Inhibition | < 10 nM | Various | [1] |
| Complex I | Oxygen Consumption Rate | 1.4 nM | H460 | [8] | |
| Complex I | Galactose-dependent Cell Viability | 1.4 nM | H460 | [8] | |
| Cell Proliferation | Cell Viability | 5.6 nM (mouse), 12.2 nM (rat), 8.7 nM (monkey) | Various | [8] | |
| HP661 | Complex I | NAD+/NADH ratio | 1 µM (87.5% inhibition) | - | [9] |
| Complex I | OXPHOS Complex I activity | 1 µM (77.6% inhibition) | - | [9] | |
| Cell Proliferation | Cell Viability | 0-30 nM | H460, H441, A549/TR | [9] | |
| Mito-ATO | Complex I & III | Mitochondrial Respiration | Potent inhibition (nearly 100x more than Atovaquone) | Various | [10] |
| Mito-Tamoxifen | Complex I | Mitochondrial Respiration | - | Various | [7] |
| Cell Viability | Killing of Breast Cancer Cells | Order of magnitude lower than Tamoxifen | MCF7, MDA-MB-231 |
Experimental Protocols
The characterization of OXPHOS inhibitors involves a suite of in vitro and in vivo assays to determine their mechanism, potency, selectivity, and efficacy.
In Vitro Assays
3.1.1. Oxygen Consumption Rate (OCR) Assay
This assay directly measures the effect of the inhibitor on mitochondrial respiration.
-
Principle: The Seahorse XF Analyzer or similar technology is used to measure the rate of oxygen consumption in live cells in real-time.
-
Protocol Outline:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Equilibrate the cells in a CO2-free incubator at 37°C for 1 hour.
-
Measure the basal OCR.
-
Inject the OXPHOS inhibitor (e.g., IACS-010759 at various concentrations) and monitor the change in OCR.
-
Optionally, sequential injections of other mitochondrial modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be performed to assess different parameters of mitochondrial function.
-
Normalize the OCR data to cell number or protein concentration.
-
3.1.2. Cell Viability/Cytotoxicity Assay
These assays determine the effect of the inhibitor on cell proliferation and survival.
-
Principle: Assays like the MTT, MTS, or CellTiter-Glo assay measure metabolic activity, which correlates with the number of viable cells.
-
Protocol Outline (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the OXPHOS inhibitor (e.g., HP661 from 0-100 nM) for a specified duration (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
3.1.3. Apoptosis Assay
This assay confirms that the inhibitor induces programmed cell death.
-
Principle: Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.
-
Protocol Outline (Annexin V/PI Staining):
-
Treat cells with the OXPHOS inhibitor (e.g., Mito-Tamoxifen) for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Assays
3.2.1. Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the OXPHOS inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Protocol Outline:
-
Subcutaneously inject a suspension of human cancer cells (e.g., a high-OXPHOS lung cancer cell line for HP661) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the OXPHOS inhibitor (e.g., HP661 at a specific dose and schedule, such as 30 mg/kg orally, twice daily) and vehicle to the respective groups.
-
Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Signaling Pathways and Cellular Responses
The inhibition of OXPHOS triggers a complex network of cellular signaling pathways as the cell attempts to adapt to the energetic stress.
Caption: Key signaling pathways affected by OXPHOS inhibition.
A primary consequence of OXPHOS inhibition is the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[1] The increase in the AMP/ATP ratio directly activates AMPK. Activated AMPK, in turn, initiates a series of events to conserve energy and promote catabolic processes:
-
Inhibition of mTORC1: AMPK directly phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[11] This leads to the suppression of protein synthesis and other anabolic processes.
-
Induction of Autophagy: AMPK can promote autophagy, a cellular recycling process, to generate nutrients and clear damaged organelles.
Furthermore, the reduction in aspartate, a crucial product of the mitochondrial tricarboxylic acid (TCA) cycle, impairs nucleotide biosynthesis, leading to cell cycle arrest and contributing to the anti-proliferative effects of OXPHOS inhibitors.
The inhibition of oxygen consumption also leads to a reduction in hypoxia-inducible factor 1-alpha (HIF-1α) stabilization.[12] While seemingly counterintuitive, the high oxygen consumption of tumors is a major driver of hypoxia. By reducing this consumption, OXPHOS inhibitors can alleviate tumor hypoxia, which has implications for combination therapies, particularly with radiation.
Conclusion and Future Directions
OXPHOS inhibitors represent a targeted and rational approach to cancer therapy, exploiting the metabolic vulnerabilities of tumor cells. The continued development of potent and selective inhibitors, such as IACS-010759 and HP661, holds significant promise. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to these agents. Combination strategies, pairing OXPHOS inhibitors with other metabolic inhibitors (e.g., glycolysis inhibitors) or with standard-of-care chemotherapies and immunotherapies, are also a key area of investigation. A deeper understanding of the complex interplay between tumor metabolism and the immune system will be crucial for maximizing the therapeutic potential of this exciting class of anti-cancer drugs. The methodologies and data presented in this guide provide a foundational framework for researchers and clinicians working to advance the field of metabolic oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeted strategies in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrially targeted tamoxifen in patients with metastatic solid tumours: an open-label, phase I/Ib single-centre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrially targeted tamoxifen as anticancer therapy: case series of patients with renal cell carcinoma treated in a phase I/Ib clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of Tumor Growth and Dissemination by In Situ Vaccination with Mitochondria‐Targeted Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mito-ATO Makes Immunotherapy More Potent Against Tumors Shows Great Clinical Potential | Medical College of Wisconsin Cancer Center [cancer.mcw.edu]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Cutting Edge of Cancer Metabolism: A Technical Guide to OXPHOS-IN-1 and Other Novel Oxidative Phosphorylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The paradigm of cancer metabolism has evolved significantly from a singular focus on aerobic glycolysis, as described by Otto Warburg. It is now increasingly evident that many malignancies are critically dependent on mitochondrial oxidative phosphorylation (OXPHOS) for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. This dependency presents a key vulnerability that can be exploited for therapeutic intervention. This technical guide provides an in-depth overview of a new frontier in oncology: the development of potent and selective inhibitors of OXPHOS, with a primary focus on the clinical candidate IACS-010759, a compound representative of the "OXPHOS-IN-1" class of inhibitors. We will also explore other novel inhibitors such as HP661 and the well-established biguanide, phenformin.
Introduction to Oxidative Phosphorylation as a Therapeutic Target in Oncology
Oxidative phosphorylation is the primary metabolic pathway for ATP production in most differentiated cells.[1][2] It involves the transfer of electrons from NADH and FADH2 through a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC).[2][3] This process creates a proton gradient that drives ATP synthase (Complex V) to produce ATP.[1][3]
Certain cancers, including subtypes of acute myeloid leukemia (AML), brain cancer, and some solid tumors, exhibit a heightened reliance on OXPHOS for their survival and proliferation.[4][5] This dependency can be intrinsic or acquired as a mechanism of resistance to other therapies.[6] Consequently, targeting the OXPHOS pathway, particularly Complex I, the largest and most crucial enzyme complex of the ETC, has emerged as a promising anti-cancer strategy.[6][7]
IACS-010759: A Case Study of a Potent Complex I Inhibitor
IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of mitochondrial Complex I.[4][7] It was developed to exploit the metabolic vulnerability of OXPHOS-dependent cancers.[4]
Mechanism of Action
IACS-010759 selectively binds to the ND1 subunit of Complex I, at the entrance of the quinone binding channel.[8] This binding obstructs the transfer of electrons from NADH to ubiquinone, thereby inhibiting the entire OXPHOS process.[8] The inhibition of Complex I leads to a cascade of cellular events, including:
-
Decreased Oxygen Consumption Rate (OCR): A direct consequence of blocking the electron transport chain.[7][9]
-
ATP Depletion: Reduced ATP production due to the lack of a proton gradient.[7]
-
Metabolic Rewiring: A compensatory increase in glycolysis, indicated by an elevated extracellular acidification rate (ECAR).[9][10]
-
Impaired Biosynthesis: A reduction in aspartate production, which is crucial for nucleotide biosynthesis.[4][8]
-
Induction of Apoptosis: In cancer cells highly dependent on OXPHOS, the culmination of these metabolic insults leads to programmed cell death.[4]
References
- 1. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. repository.unimal.ac.id [repository.unimal.ac.id]
- 4. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of OXPHOS induces metabolic rewiring and reduces hypoxia in murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Early Research and Development of IACS-010759: A Potent OXPHOS Complex I Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeting cellular metabolism has emerged as a promising strategy in oncology. While many cancer cells exhibit a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect, a significant subset of tumors depends on mitochondrial oxidative phosphorylation (OXPHOS) for survival and proliferation.[1][2][3] This dependency presents a therapeutic vulnerability that can be exploited by small-molecule inhibitors. This technical guide provides a comprehensive overview of the early research and development of IACS-010759, a potent and selective small-molecule inhibitor of mitochondrial Complex I, which has been a key tool in exploring the therapeutic potential of OXPHOS inhibition.
Oxidative phosphorylation is the primary mechanism for ATP production in most cells, involving a series of protein complexes (I-V) in the inner mitochondrial membrane known as the electron transport chain (ETC).[2][4] IACS-010759 was developed as a clinical-grade small-molecule inhibitor targeting Complex I of the ETC, thereby disrupting the electron flow, reducing ATP production, and increasing reactive oxygen species (ROS) generation.[5][6] Preclinical studies demonstrated its antitumor activity in various cancer models, particularly those highly dependent on OXPHOS, such as acute myeloid leukemia (AML) and certain brain cancers.[5][6] However, subsequent Phase I clinical trials in patients with relapsed/refractory AML and advanced solid tumors revealed a narrow therapeutic window, with dose-limiting toxicities that ultimately led to the discontinuation of the trials.[5][7] This guide will delve into the foundational preclinical data, experimental methodologies, and the key signaling pathways involved in the action of IACS-010759.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early preclinical and clinical evaluation of IACS-010759.
Table 1: In Vitro Potency of IACS-010759
| Parameter | Value | Cell Line/System | Reference |
| Complex I Inhibition (IC50) | Potent and selective | Preclinical studies | [5] |
| Antitumor Activity | Efficacious doses were well-tolerated in multiple preclinical models | OXPHOS-dependent cancers | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of IACS-010759
| Parameter | Observation | Model System | Reference |
| Pharmacokinetics | Suboptimal pharmacokinetic profile was a limitation for some OXPHOS inhibitors | General context | [5] |
| Pharmacodynamics | Increased plasma lactate in responsive tumor cells | Preclinical models | [5] |
| Clinical Exposure | Clinically achievable exposures were too low to induce therapeutic benefit | Phase I trials | [5] |
Table 3: Clinical Trial Overview
| Trial Identifier | Patient Population | Key Findings | Outcome | Reference |
| NCT02882321 | Relapsed/Refractory Acute Myeloid Leukemia (n=17) | Modest, transient suppression of OXPHOS, limited antitumor activity, dose-limiting toxicities (elevated blood lactate, neurotoxicity). | Discontinued | [5][7] |
| NCT03291938 | Advanced Solid Tumors (n=23) | Narrow therapeutic index, dose-limiting toxicities, limited antitumor activity. | Discontinued | [5][7] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the research of IACS-010759 are outlined below. These protocols are based on standard techniques used in the field of cancer metabolism and drug development.
Measurement of Oxidative Phosphorylation
High-Resolution Respirometry (HRR): This technique is used to measure the oxygen consumption rate (OCR) of intact or permeabilized cells, providing a direct measure of OXPHOS activity.[8][9]
-
Cell Preparation: Cancer cell lines are cultured and harvested. For permeabilized cell experiments, cells are treated with a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocols: A series of substrates, uncouplers, and inhibitors are added sequentially to the respirometry chamber to dissect the function of different parts of the electron transport chain.
-
Substrates: Pyruvate, malate, glutamate, and succinate are used to provide electrons to Complex I and Complex II.[8]
-
ADP: Added to stimulate ATP synthesis (State 3 respiration).
-
Oligomycin: An ATP synthase inhibitor, used to measure proton leak (State 4o respiration).
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupler that dissipates the proton gradient, inducing maximal respiration of the electron transport system.
-
Rotenone: A Complex I inhibitor.
-
Antimycin A: A Complex III inhibitor.
-
-
Data Analysis: The OCR is recorded in real-time. The effects of IACS-010759 on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are quantified.
In Vivo Efficacy Studies
Xenograft and Genetically Engineered Mouse Models: These models are used to evaluate the antitumor activity of IACS-010759 in a living organism.
-
Tumor Implantation: Human cancer cells (xenograft) or genetically engineered mouse tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Drug Administration: IACS-010759 is administered to the mice, typically via oral gavage or intraperitoneal injection, at various doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma are collected to measure target engagement (e.g., inhibition of Complex I activity) and downstream metabolic effects (e.g., lactate levels).[5]
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by IACS-010759 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of IACS-010759.
Caption: Drug development workflow for IACS-010759.
Conclusion
The early research and development of IACS-010759 provided critical insights into the therapeutic potential and challenges of targeting OXPHOS in cancer. While the potent and selective inhibition of Complex I by IACS-010759 demonstrated promising antitumor activity in preclinical models, the narrow therapeutic index observed in clinical trials highlighted the significant on-target toxicities associated with systemic OXPHOS inhibition.[5][7] The neurotoxicity and elevated blood lactate observed in patients underscore the reliance of healthy tissues on mitochondrial respiration.[7] Future efforts in this area may focus on developing strategies to enhance the therapeutic window, such as tumor-targeted delivery systems or combination therapies that selectively sensitize cancer cells to OXPHOS inhibition. The story of IACS-010759 serves as a valuable case study for drug development professionals, emphasizing the importance of a thorough understanding of both on-target and off-target effects in the pursuit of novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mitochondrial OXPHOS Biogenesis: Co-Regulation of Protein Synthesis, Import, and Assembly Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.3 Measurement of Oxidative Phosphorylation with High-Resolution Respirometry [bio-protocol.org]
A Technical Guide to the Application of OXPHOS Complex I Inhibitors in Cellular Respiration Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "OXPHOS-IN-1" is not a standard designation for a specific molecule in the public scientific literature. This guide will focus on the principles and applications of potent and selective small-molecule inhibitors of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) system, using the well-characterized inhibitor IACS-010759 as a primary example. The methodologies and principles described are broadly applicable to other similar inhibitors.
Introduction to Oxidative Phosphorylation and Complex I Inhibition
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway by which cells generate adenosine triphosphate (ATP), the main currency of cellular energy.[1][2] This process occurs within the mitochondria and involves a series of five protein complexes (Complex I-V) embedded in the inner mitochondrial membrane, collectively known as the electron transport chain (ETC).[1][3] Complex I, or NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the ETC.[3][4] It catalyzes the transfer of electrons from NADH to ubiquinone, a process that is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space.[1][3][4] This action contributes to the generation of a proton gradient that drives ATP synthesis by Complex V (ATP synthase).[1][5]
Targeting OXPHOS has emerged as a promising therapeutic strategy in oncology and other fields.[6][7] Certain cancer cells exhibit a strong dependence on OXPHOS for survival and proliferation.[8] Small-molecule inhibitors of Complex I, such as IACS-010759, are powerful research tools and potential therapeutic agents that allow for the acute and specific disruption of cellular respiration.[9][10] These inhibitors block the electron flow at Complex I, leading to a rapid decrease in oxygen consumption, a reduction in ATP production, and an increase in cellular reliance on glycolysis.[9][11]
Mechanism of Action of Complex I Inhibitors
Potent Complex I inhibitors like IACS-010759 typically act by binding to the ubiquinone-binding site of the enzyme.[9] This inhibition prevents the reduction of ubiquinone, thereby halting the transfer of electrons from NADH and disrupting the entire electron transport chain.[9] The consequences of this inhibition are multi-faceted and serve as measurable endpoints in experimental studies:
-
Decreased Oxygen Consumption Rate (OCR): As the terminal electron acceptor, oxygen consumption is directly linked to ETC activity. Inhibition of Complex I significantly reduces OCR.[9][12]
-
Reduced ATP Synthesis: The proton gradient necessary for ATP synthase function is diminished, leading to a drop in mitochondrial ATP production.[5][13]
-
Depolarization of Mitochondrial Membrane Potential (ΔΨm): The pumping of protons by Complex I is a key contributor to the mitochondrial membrane potential. Its inhibition leads to a reduction in ΔΨm.[13][14][15]
-
Increased Glycolysis: To compensate for the loss of mitochondrial ATP production, cells upregulate glycolysis, leading to an increased extracellular acidification rate (ECAR) from lactate production.[11]
-
Generation of Reactive Oxygen Species (ROS): Disruption of the ETC can sometimes lead to an increase in the production of ROS.[12]
The following diagram illustrates the central role of Complex I in the ETC and the effect of its inhibition.
Caption: Inhibition of Complex I by agents like IACS-010759 blocks electron transfer from NADH, halting the ETC.
Quantitative Data on Complex I Inhibitors
The potency and selectivity of Complex I inhibitors are critical parameters. IACS-010759, for example, is a highly potent inhibitor with nanomolar efficacy.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (OCR Inhibition) | MDAMB435 cells | 1.4 nM | [9] |
| IC50 (Galactose Viability) | MDAMB435 cells | 1.4 nM | [9] |
| IC50 (Parental Cells) | Galactose Medium | 1.1 nM | [9] |
| IC50 (Resistant Clones) | Galactose Medium | 3.7 - 74 nM | [9] |
Note: Assays in galactose-containing medium force cells to rely on OXPHOS for survival, making them sensitive to inhibitors of this pathway.
Key Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
The Agilent Seahorse XF Analyzer is the standard instrument for measuring real-time cellular OCR and ECAR. The "Mito Stress Test" is a key assay to determine parameters of mitochondrial function.[16][17]
Principle: This assay uses sequential injections of mitochondrial toxins to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A Complex I inhibitor would be introduced as a custom fourth injection or used as a pre-treatment.
Detailed Protocol (Seahorse XF Cell Mito Stress Test):
-
Cell Plating: Seed cells in a Seahorse XF culture plate at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.[18]
-
Medium Exchange: On the day of the assay, wash cells and replace the growth medium with 180 µL of pre-warmed XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4).[17][19] Incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Load the hydrated sensor cartridge with the following compounds for sequential injection:
-
Port A: Oligomycin (e.g., 1.0 µM final concentration) - Inhibits ATP synthase (Complex V).[16]
-
Port B: FCCP (e.g., 1.0 µM final concentration) - An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.[16]
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each) - Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration completely.[16]
-
Port D (Optional): The specific Complex I inhibitor being tested (e.g., IACS-010759) if not used as a pre-treatment.
-
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument measures OCR and ECAR before and after each injection.
-
Data Normalization: After the assay, normalize the OCR data to cell number, typically by lysing the cells in the plate and performing a protein quantification assay (e.g., BCA assay).[19]
Caption: A typical workflow for a Seahorse XF mitochondrial stress test experiment.
Assessment of ATP Production
Principle: ATP levels can be quantified using a luciferase-based assay. Luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that can be measured with a luminometer. A decrease in luminescence upon treatment with an OXPHOS inhibitor indicates reduced ATP production.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat cells with the Complex I inhibitor at various concentrations for a defined period.
-
Cell Lysis: Lyse the cells using a reagent compatible with the ATP assay kit to release intracellular ATP.
-
Luciferase Reaction: Add the ATP detection reagent (containing luciferase and luciferin) to each well.
-
Measurement: Incubate for the recommended time (e.g., 10 minutes) to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A common dye is Tetramethylrhodamine, Methyl Ester (TMRM). A decrease in fluorescence intensity indicates mitochondrial depolarization.
Detailed Protocol:
-
Cell Culture and Treatment: Grow cells on a suitable imaging dish or black-walled microplate. Treat with the Complex I inhibitor. Include a positive control for depolarization, such as FCCP.
-
Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 125 nM) for 20-30 minutes at 37°C.[15]
-
Imaging or Plate Reading:
-
Microscopy: Visualize the cells using a fluorescence microscope. Depolarized mitochondria will show a weaker TMRM signal.
-
Flow Cytometry/Plate Reader: Wash the cells and measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.
-
-
Quantification: Quantify the mean fluorescence intensity of the treated cells and compare it to the untreated controls.
Downstream Cellular Effects & Logical Relationships
The inhibition of Complex I initiates a cascade of cellular responses. Understanding these logical relationships is key to interpreting experimental results.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. Overview of oxidative phosphorylation | Abcam [abcam.com]
- 4. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Oxidative Phosphorylation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent and Oral Available Complex I OXPHOS Inhibitor That Abrogates Tumor Growth and Circumvents MEKi Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of oxidative phosphorylation inhibitors from a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rondepinho.com [rondepinho.com]
- 10. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. embopress.org [embopress.org]
- 14. OXPHOS deficiency activates global adaptation pathways to maintain mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OXPHOS deficiency activates global adaptation pathways to maintain mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3. Seahorse Analysis for OCR and ECAR [bio-protocol.org]
- 17. agilent.com [agilent.com]
- 18. hpst.cz [hpst.cz]
- 19. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Effects of OXPHOS Inhibition by IACS-010759
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "OXPHOS-IN-1". This guide will therefore focus on a well-characterized, potent, and selective inhibitor of oxidative phosphorylation (OXPHOS), IACS-010759 , as a representative example to illustrate the metabolic effects of targeting this pathway. The data and protocols presented herein are based on published studies of IACS-010759.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the metabolic consequences of inhibiting mitochondrial Complex I with IACS-010759. It includes quantitative data on key metabolic parameters, detailed experimental protocols for assessing these effects, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to OXPHOS and the Role of IACS-010759
Oxidative phosphorylation is the primary metabolic pathway for ATP production in most eukaryotic cells, occurring within the mitochondria.[1] It involves a series of enzymatic complexes (I-V) that transfer electrons from NADH and FADH2 to molecular oxygen, creating a proton gradient that drives ATP synthesis.[2][3] In certain pathological states, such as cancer, some cells become heavily reliant on OXPHOS for energy and biomass production, making it an attractive therapeutic target.[4]
IACS-010759 is a potent and selective, orally bioavailable small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[5][6] By binding to Complex I, IACS-010759 blocks the electron transport chain, leading to a profound inhibition of OXPHOS.[4][7][8] This guide delves into the specific metabolic repercussions of this inhibition.
Quantitative Metabolic Effects of IACS-010759
The inhibition of Complex I by IACS-010759 instigates a significant metabolic shift in cancer cells. The primary effects include a sharp decrease in mitochondrial respiration and a compensatory increase in glycolysis.
Table 1: Effects of IACS-010759 on Cellular Respiration and Glycolysis
This table summarizes the impact of IACS-010759 on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Chronic Lymphocytic Leukemia (CLL) cells.
| Parameter | Condition | Value (Mean) | Units | Reference |
| Basal OCR | Untreated Control | ~18 | pmol/min | [5] |
| 100 nM IACS-010759 (24h) | ~5 | pmol/min | [5] | |
| Spare Respiratory Capacity | Untreated Control | ~25 | pmol/min | [5] |
| 100 nM IACS-010759 (24h) | ~2 | pmol/min | [5] | |
| Basal ECAR | Untreated Control | ~20 | mpH/min | [5] |
| 100 nM IACS-010759 (24h) | ~30 | mpH/min | [5] | |
| Glycolytic Capacity | Untreated Control | ~40 | mpH/min | [5] |
| 100 nM IACS-010759 (24h) | ~45 | mpH/min | [5] |
Table 2: Impact of IACS-010759 on Intracellular Nucleotide Pools
This table details the reduction in ribonucleotide triphosphate pools in CLL cells following treatment with IACS-010759.
| Nucleotide | Treatment Duration | Mean Concentration (Untreated) | Mean Concentration (100 nM IACS-010759) | Units | Reference |
| ATP | 24 hours | 2775 | 1652 | µM | [5] |
| 48 hours | 2124 | 943 | µM | [5] |
Table 3: Effect of IACS-010759 on ATP Production Rates in Colorectal and Gastric Cancer Cells
This table illustrates the shift in ATP production from mitochondrial to glycolytic sources in HCT116 (colorectal) and MKN45 (gastric) cancer cells upon IACS-010759 treatment.
| Cell Line | Parameter | Control | IACS-010759 | Units | Reference |
| HCT116 | Mito ATP Production Rate | High | Decreased | pmol ATP/min/µg protein | [9] |
| Glyco ATP Production Rate | Low | Increased | pmol ATP/min/µg protein | [9] | |
| Total ATP Production Rate | Stable | No significant change | pmol ATP/min/µg protein | [9] | |
| MKN45 | Mito ATP Production Rate | High | Decreased | pmol ATP/min/µg protein | [9] |
| Glyco ATP Production Rate | Low | Increased | pmol ATP/min/µg protein | [9] | |
| Total ATP Production Rate | Stable | No significant change | pmol ATP/min/µg protein | [9] |
Signaling Pathways and Mechanism of Action
IACS-010759's primary mechanism of action is the direct inhibition of Complex I of the mitochondrial electron transport chain.[10] This initial event triggers a cascade of downstream metabolic and signaling consequences.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Preliminary Studies on the Cytotoxicity of a Novel OXPHOS Inhibitor: OXPHOS-IN-1
DISCLAIMER: Information regarding a specific molecule designated "OXPHOS-IN-1" is not available in the public domain. This technical guide is a representative summary based on the known cytotoxic effects of various oxidative phosphorylation (OXPHOS) inhibitors. The data and experimental protocols presented herein are hypothetical examples intended to illustrate the typical cytotoxic profile of a compound in this class.
Introduction
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells.[1][2] This process, occurring within the mitochondria, involves a series of protein complexes (I-V) known as the electron transport chain (ETC) and ATP synthase.[1][3] Due to the high energy demands of cancer cells, targeting OXPHOS has emerged as a promising therapeutic strategy.[4][5] Certain cancer subtypes exhibit a strong dependence on mitochondrial respiration for survival and proliferation, making them particularly vulnerable to OXPHOS inhibition.[4] OXPHOS inhibitors can induce cytotoxicity through various mechanisms, including ATP depletion, increased production of reactive oxygen species (ROS), and the induction of apoptosis.[6] This document provides a technical overview of the preliminary cytotoxic studies of a representative OXPHOS inhibitor, herein referred to as this compound.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure. Cell viability and ATP levels were assessed to quantify the impact on cellular proliferation and energy metabolism.
| Cell Line | Cancer Type | IC50 (µM) | Maximum Inhibition of Cell Viability (%) | ATP Reduction at IC50 (%) |
| HL-60 | Acute Myeloid Leukemia | 0.5 | 95 | 70 |
| MDA-MB-231 | Breast Cancer | 1.2 | 88 | 65 |
| A375 | Melanoma | 2.5 | 85 | 60 |
| PANC-1 | Pancreatic Cancer | 5.0 | 75 | 50 |
Mechanism of Action: Induction of Apoptosis
Inhibition of OXPHOS is known to trigger programmed cell death, or apoptosis.[7][8] Treatment with this compound led to a dose-dependent increase in markers of apoptosis, such as caspase-3 activation. The extrinsic and intrinsic apoptotic pathways can be activated by different stimuli.[9]
| Cell Line | Treatment (24h) | Caspase-3 Activity (Fold Change) | Annexin V Positive Cells (%) |
| HL-60 | Vehicle | 1.0 | 5 |
| This compound (0.5 µM) | 4.2 | 45 | |
| This compound (1.0 µM) | 6.8 | 68 | |
| MDA-MB-231 | Vehicle | 1.0 | 3 |
| This compound (1.2 µM) | 3.5 | 40 | |
| This compound (2.4 µM) | 5.1 | 62 |
Experimental Protocols
Cell Culture
Human cancer cell lines (HL-60, MDA-MB-231, A375, PANC-1) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or vehicle (DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control.
ATP Measurement Assay
Intracellular ATP levels were determined using a commercial luminescence-based ATP assay kit.
-
Cells were seeded and treated with this compound as described for the cell viability assay.
-
After the desired treatment period (e.g., 24 or 72 hours), the assay reagent was added to the wells according to the manufacturer's instructions.
-
The luminescence, which is proportional to the ATP concentration, was measured using a luminometer.
-
ATP levels were normalized to the protein content or cell number and expressed as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay
Caspase-3 activity was measured using a fluorometric assay kit.
-
Cells were treated with this compound or vehicle for 24 hours.
-
Following treatment, cells were lysed, and the protein concentration of the lysate was determined.
-
An equal amount of protein from each sample was incubated with a caspase-3 substrate (e.g., DEVD-AFC) in the provided assay buffer.
-
The fluorescence of the cleaved substrate was measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
Caspase-3 activity was expressed as fold change relative to the vehicle-treated control.
Annexin V Apoptosis Assay
Apoptosis was further quantified by flow cytometry using an Annexin V-FITC and propidium iodide (PI) staining kit.
-
Cells were treated with this compound or vehicle for 24 hours.
-
Cells were harvested, washed with PBS, and resuspended in the binding buffer provided with the kit.
-
Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry. Annexin V positive and PI negative cells were considered to be in early apoptosis.
Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Mechanism of this compound induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oxidative phosphorylation-dependent regulation of cancer cell apoptosis in response to anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OXPHOS Promotes Apoptotic Resistance and Cellular Persistence in TH17 cells in the Periphery and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
OXPHOS-IN-1: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXPHOS-IN-1, also identified as compound 2, is a small molecule inhibitor of oxidative phosphorylation (OXPHOS).[1][2] This compound has demonstrated anti-proliferative activity in pancreatic cancer cell lines, suggesting its potential as a therapeutic agent. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on mitochondrial function and target engagement.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations of this compound against pancreatic cancer cell lines.
| Cell Line | Assay Type | Parameter | IC50 (µM) |
| MIA PaCa-2 | Cell Growth Inhibition (7-day) | Proliferation | 2.34[1][2] |
| BxPC-3 | Cell Growth Inhibition (7-day) | Proliferation | 13.82[1][2] |
Signaling Pathway and Experimental Workflow
Oxidative Phosphorylation (OXPHOS) Pathway
Oxidative phosphorylation is the primary mechanism for ATP production in aerobic organisms. It involves a series of protein complexes (I-V) located in the inner mitochondrial membrane.[3] Electrons from NADH and FADH2 are transferred through the electron transport chain (ETC), creating a proton gradient that drives ATP synthesis by ATP synthase (Complex V).[3] this compound is hypothesized to inhibit this pathway, likely at Complex I, disrupting ATP production and cellular respiration.
Caption: The Oxidative Phosphorylation Pathway and the inhibitory action of this compound on Complex I.
Experimental Protocols
Cell Proliferation Assay (Adapted from MTT Assay)
This protocol is adapted to determine the effect of this compound on the proliferation of pancreatic cancer cell lines.
Materials:
-
MIA PaCa-2 or BxPC-3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Seahorse XF Cell Mito Stress Test (Adapted Protocol)
This protocol is adapted to measure the effect of this compound on mitochondrial respiration in real-time.[4][5]
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Complete growth medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Experimental Workflow:
Caption: Workflow for the Seahorse XF Cell Mito Stress Test to evaluate this compound.
Procedure:
-
Day 1: Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density for the cell line being used. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Day 2: Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare fresh Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C.
-
Wash the cells with the assay medium and replace the growth medium with 180 µL of assay medium per well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Inhibitor Loading:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A at the desired concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Place the cell plate into the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the OCR after each injection.
-
-
Data Analysis:
-
Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant decrease in basal and maximal respiration upon treatment with this compound would indicate inhibition of the electron transport chain.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to confirm the direct binding of this compound to its target protein within the cell.
Materials:
-
Cells of interest
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the putative target protein (e.g., a subunit of Complex I)
-
Secondary antibody
Procedure:
-
Compound Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein in the soluble fraction at different temperatures.
-
Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
-
References
Application Notes and Protocols for Cell-Based Assays Using OXPHOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing common inhibitors of oxidative phosphorylation (OXPHOS) in cell-based assays. As "OXPHOS-IN-1" is not a recognized chemical entity in widely available scientific literature, this guide focuses on well-characterized inhibitors targeting different complexes of the electron transport chain (ETC) and ATP synthase. The provided protocols and data will serve as a comprehensive resource for studying mitochondrial function and dysfunction in various cellular models.
Introduction to OXPHOS Inhibition
Oxidative phosphorylation is the primary mechanism for ATP production in most eukaryotic cells. It involves a series of redox reactions carried out by five protein complexes (Complex I-V) in the inner mitochondrial membrane, collectively known as the electron transport chain. Inhibition of OXPHOS at different points in this pathway can have profound effects on cellular bioenergetics, redox status, and survival. These inhibitors are invaluable tools for investigating the role of mitochondrial metabolism in health and disease, including cancer, neurodegenerative disorders, and metabolic diseases.
This guide details the use of four standard OXPHOS inhibitors:
-
Rotenone: A Complex I inhibitor that blocks the transfer of electrons from NADH to ubiquinone.
-
Antimycin A: A Complex III inhibitor that prevents the oxidation of ubiquinol.
-
Oligomycin: An ATP synthase (Complex V) inhibitor that blocks the proton channel (Fo subunit), thereby inhibiting ATP synthesis.
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A mitochondrial uncoupling agent that dissipates the proton gradient across the inner mitochondrial membrane, leading to maximal oxygen consumption without ATP production.
Data Presentation: Quantitative Overview of OXPHOS Inhibitors
The following tables summarize key quantitative data for the selected OXPHOS inhibitors across various cell lines and assays. Note that optimal concentrations and incubation times are cell-type dependent and should be empirically determined for your specific experimental system.
| Inhibitor | Target | Cell Line | Assay | IC50 / Effective Concentration | Incubation Time | Reference |
| Rotenone | Complex I | INS-1 | Cell Viability | 30 nM | 24 h | [1] |
| MIN-6 | Cell Viability | 55 nM | 24 h | [1] | ||
| SH-SY5Y | Cell Viability | ~1 µM | 24 h | [2] | ||
| PC12 | Cell Viability | 40-50% reduction at 1 µM | 24 h | [2] | ||
| H358, HepG2, SH-SY5Y | Succinyl-CoA levels | < 100 nM | 1 h | [3][4] | ||
| NSC34 | Cell Viability | 37% reduction at 10 µM | 24 h | [5] | ||
| Caco-2 | Mitochondrial Function | Concentration-dependent | 3 h | [6] | ||
| Antimycin A | Complex III | A549 | Cell Growth Inhibition | 2-100 µM | 72 h | [7] |
| PC12 | Apoptosis Induction | Not specified | Not specified | [8] | ||
| HCAECs | ROS Production | 20 µM | 0-40 min | [9] | ||
| Oligomycin | ATP Synthase (Complex V) | SW480 | Cell Viability | 15.5% reduction at 1 µM | 20 h | [10] |
| Hepatocytes | ATP Depletion | 1.0 µg/ml | Not specified | [11] | ||
| FCCP | Mitochondrial Uncoupler | HepG2 | Mitochondrial Membrane Potential | 44 nM (1h), 116 nM (5h) | 1h / 5h | [12] |
| T47D | Oxidative Phosphorylation | 0.51 µM | Not specified | [13] |
Mandatory Visualizations
Signaling Pathway of OXPHOS Inhibition
Caption: Mechanism of action of common OXPHOS inhibitors.
Experimental Workflow: Seahorse XF Cell Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol using Rotenone:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Treatment: Prepare serial dilutions of Rotenone in culture medium. Remove the old medium from the wells and add 100 µL of the Rotenone-containing medium to the respective wells. For SH-SY5Y cells, a concentration range of 0.1 µM to 20 µM can be used.[13] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol using Antimycin A:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Antimycin A (e.g., 20 µM) for a specified duration to induce apoptosis.[9]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 250 x g for 5 minutes.[14]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[9][15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use a 488 nm excitation laser. Detect Annexin V-FITC fluorescence in the FITC channel (FL1) and PI fluorescence in the phycoerythrin channel (FL2).[15]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Principle: The lipophilic cationic dye JC-1 exhibits a fluorescence shift upon aggregation in mitochondria with high membrane potential (ΔΨm). In healthy cells, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Protocol using FCCP as a control:
-
Cell Culture and Treatment: Culture cells to the desired confluency. For a positive control for depolarization, treat cells with 5-50 µM FCCP for 15-30 minutes.[16]
-
JC-1 Staining Solution Preparation: Prepare a 1 µM working solution of JC-1 in pre-warmed PBS or phenol red-free medium.[17]
-
Staining: Remove the culture medium and add the JC-1 staining solution to the cells. Incubate for 15-30 minutes at 37°C in the dark.[16][17]
-
Washing: Wash the cells with an appropriate assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Mitochondrial Reactive Oxygen Species (ROS) Production Assay (MitoSOX Red)
Principle: MitoSOX Red is a fluorescent dye that specifically targets mitochondria in live cells. It is oxidized by superoxide, a major mitochondrial ROS, to produce red fluorescence. An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.
Protocol using Antimycin A as a positive control:
-
Cell Culture: Grow cells to approximately 80% confluency.[9]
-
MitoSOX Loading: Add MitoSOX Red to the culture medium to a final concentration of 5 µM and incubate for 30 minutes at 37°C.[9][18]
-
Washing: Wash the cells three times with warm HBSS or PBS.[18]
-
Treatment: Treat the cells with the experimental compound or a positive control like Antimycin A (e.g., 20 µM).[9]
-
Measurement: Measure the red fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in fluorescence indicates higher mitochondrial ROS production. It is recommended to normalize the MitoSOX signal to a mitochondrial mass marker like MitoTracker Green to account for differences in mitochondrial content.[19]
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. The Cell Mito Stress Test involves the sequential injection of OXPHOS inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.[20]
-
Media Exchange: Replace the culture medium in the cell plate with the prepared assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.[20]
-
Inhibitor Preparation and Loading: Reconstitute Oligomycin, FCCP, and the Rotenone/Antimycin A mixture in the assay medium to the desired stock concentrations. The optimal final concentrations should be determined for each cell line, but typical starting concentrations are 1.5 µM Oligomycin, 1.0 µM FCCP, and 0.5 µM Rotenone/Antimycin A.[20][21] Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analysis: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure basal OCR before sequentially injecting the inhibitors.
-
Data Analysis: The Seahorse software calculates the key parameters of mitochondrial respiration based on the changes in OCR after each injection. Normalize the data to cell number or protein content.
References
- 1. β-Cells Different Vulnerability to the Parkinsonian Neurotoxins Rotenone, 1-Methyl-4-phenylpyridinium (MPP+) and 6-Hydroxydopamine (6-OHDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bee Venom Protects against Rotenone-Induced Cell Death in NSC34 Motor Neuron Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 8. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. abcam.com [abcam.com]
- 18. Mitochondrial ROS production and mitochondrial content measurement [bio-protocol.org]
- 19. How to estimate the induction of ROS in cell culture? NovoPro [novoprolabs.com]
- 20. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 21. agilent.com [agilent.com]
Application Notes and Protocols for OXPHOS-IN-1 (Exemplified by Rotenone) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular metabolism and cancer research, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. Many cancer cells, contrary to the historical Warburg hypothesis, rely on mitochondrial respiration for energy production and biosynthesis. OXPHOS-IN-1 is a conceptual designation for a potent inhibitor of this pathway. This document provides detailed application notes and protocols for the use of such an inhibitor in cell culture experiments, using the well-characterized and widely studied mitochondrial Complex I inhibitor, Rotenone , as a primary example. Additionally, we will reference IACS-010759 , a more recent and highly selective Complex I inhibitor, for a contemporary perspective.
Rotenone, a naturally occurring isoflavonoid, specifically inhibits the transfer of electrons from NADH to ubiquinone in the mitochondrial electron transport chain (ETC). This disruption of the ETC leads to a decrease in ATP synthesis, an increase in reactive oxygen species (ROS) production, and the induction of cellular stress pathways, ultimately culminating in apoptosis or autophagy in susceptible cells.
Data Presentation
Quantitative Data Summary
The effective concentration of an OXPHOS inhibitor can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. Below are tables summarizing the reported half-maximal inhibitory concentrations (IC50) and effective doses for Rotenone and IACS-010759 in various cell lines.
Table 1: Reported IC50 Values and Effective Concentrations of Rotenone in Cell Culture
| Cell Line | IC50 Value / Effective Concentration | Treatment Duration | Observed Effect |
| SH-SY5Y | 5 nM | 4 weeks | Induction of intracellular inclusion bodies |
| SH-SY5Y | 0.1 - 20 µM | 24 hours | Dose-dependent cytotoxicity |
| HT1080 | 100 nM - 10 µM | 48 hours | Decreased cell density and apoptosis induction |
| LoVo | 100 - 1000 µg/mL | Not specified | Inhibition of proliferation |
| SW480 | 100 - 1000 µg/mL | Not specified | Inhibition of proliferation |
| MCF-7 | <10 µM | Not specified | Antiproliferative activity |
| A549 | <10 µM | Not specified | Antiproliferative activity |
| HCT116 | <10 µM | Not specified | Antiproliferative activity |
| Primary Neurons | 5 nM | Not specified | Oxidative damage and death of dopaminergic neurons |
Table 2: Reported IC50 Values and Effective Concentrations of IACS-010759 in Cell Culture
| Cell Line | IC50 Value / Effective Concentration | Treatment Duration | Observed Effect |
| General | < 10 nM | Not specified | Selective oxidative phosphorylation inhibition |
| H460 | 1.4 nM | Not specified | Inhibition of galactose-dependent cell viability |
| Mouse cell lines | 5.6 nM (average) | Not specified | Inhibition of cell viability |
| Rat cell lines | 12.2 nM | Not specified | Inhibition of cell viability |
| CLL cells | 100 nM | 24 - 48 hours | Inhibition of Oxygen Consumption Rate (OCR) |
| Z-138 | Nanomolar concentrations | 72 hours | Dose-dependent inhibition of proliferation |
| Maver-1 | Nanomolar concentrations | 72 hours | Dose-dependent inhibition of proliferation |
| AML cell lines | 123 nM | 72 hours | Modest increase in apoptosis |
Experimental Protocols
General Protocol for Assessing the Effect of this compound (Rotenone) on Cell Viability
This protocol outlines a typical experiment to determine the cytotoxic effects of Rotenone on a cancer cell line using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Rotenone (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of Rotenone Dilutions:
-
Prepare a series of dilutions of the Rotenone stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same concentration as in the highest Rotenone treatment).
-
-
Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Rotenone dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the log of the Rotenone concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: Signaling pathway of OXPHOS inhibition by Rotenone.
Caption: Experimental workflow for assessing OXPHOS inhibitor cytotoxicity.
Application Notes and Protocols for OXPHOS-IN-1 in Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXPHOS-IN-1 is a novel inhibitor of oxidative phosphorylation (OXPHOS), the primary metabolic pathway for ATP production in mitochondria. Specifically, this compound functions by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC)[1][2]. Inhibition of Complex I disrupts the electron flow from NADH, leading to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn reduces ATP synthesis and impairs cellular energy metabolism[1]. This targeted disruption of mitochondrial function makes this compound a valuable tool for studying mitochondrial physiology, cellular bioenergetics, and the role of OXPHOS in various disease states, particularly in cancers that exhibit a high dependency on this pathway for survival and proliferation[1][3][4].
These application notes provide detailed protocols for utilizing this compound to investigate its effects on mitochondrial respiration, ATP production, and cell viability.
Mechanism of Action: Inhibition of OXPHOS Pathway
This compound targets Complex I, the first and largest enzyme complex of the mitochondrial electron transport chain. By inhibiting Complex I, it blocks the oxidation of NADH and the subsequent transfer of electrons to ubiquinone. This leads to a cascade of effects including reduced oxygen consumption, decreased ATP synthesis, and an altered cellular redox state.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its more potent analog, DX3-213B, against pancreatic cancer cell lines. This data is derived from the primary literature and serves as a reference for designing experiments[1].
Table 1: Cell Growth Inhibition by this compound
| Cell Line | IC₅₀ (µM) |
| MIA PaCa-2 | 2.34 |
| BxPC-3 | 13.82 |
Table 2: Inhibitory Activity of the Potent Analog DX3-213B
| Assay Type | Target/Cell Line | IC₅₀ (nM) |
| Complex I Inhibition | - | 3.6 |
| ATP Depletion | MIA PaCa-2 | 11 |
| Cell Proliferation (Galactose) | MIA PaCa-2 | 9 |
Note: Experiments in galactose-containing media force cells to rely on OXPHOS for energy, often revealing a more potent effect of mitochondrial inhibitors.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Procedure :
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol measures the Oxygen Consumption Rate (OCR) to assess the effect of this compound on mitochondrial respiration using the Agilent Seahorse XF Cell Mito Stress Test.
Experimental Workflow Diagram
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and form a monolayer overnight in a CO₂ incubator at 37°C.
-
-
Assay Preparation (Day 2):
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Prepare Seahorse XF assay medium by supplementing XF Base Medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Warm to 37°C and adjust pH to 7.4.
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound in the warmed assay medium at the desired final concentrations.
-
Remove growth medium from the cells, wash gently with warmed assay medium, and add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Seahorse Assay:
-
Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge. For testing this compound, it can be added to Port A for injection before the other inhibitors, or cells can be pre-treated.
-
Calibrate the instrument with the sensor cartridge.
-
After calibration, replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Expected Outcome:
Protocol 2: Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify total cellular ATP content following treatment with this compound.
Materials:
-
Luminometer
-
Opaque-walled 96-well plates suitable for luminescence
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Cultured cells
-
This compound
Procedure:
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a suitable density and culture overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a dose range of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 1, 6, or 24 hours).
-
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the luciferase and luciferin substrate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of ATP depletion.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the inhibitor concentration.
-
References
Application Notes and Protocols for OXPHOS-IN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many cancer cells exhibiting a heightened reliance on oxidative phosphorylation (OXPHOS) for energy production, biosynthesis, and survival.[1][2] This dependency presents a promising therapeutic window for targeting cancer metabolism. OXPHOS-IN-1 is a potent and selective inhibitor of the mitochondrial electron transport chain (ETC), demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in cancer cell line research.
Recent studies have highlighted that contrary to the Warburg effect, which suggests a primary reliance on glycolysis, many cancer types upregulate OXPHOS to meet their bioenergetic demands.[1][3] This is particularly evident in cancer stem cells and drug-resistant populations, making OXPHOS a critical target for novel cancer therapies.[2][4] Inhibition of OXPHOS can lead to a reduction in ATP production, an increase in reactive oxygen species (ROS), and subsequent induction of apoptosis.[5][6]
Mechanism of Action
This compound primarily targets Complex I of the mitochondrial electron transport chain. By inhibiting Complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, leading to a cascade of downstream effects:
-
Decreased ATP Production: Inhibition of the ETC severely curtails the production of ATP through oxidative phosphorylation.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow results in the accumulation of electrons, which can leak and react with molecular oxygen to form superoxide and other ROS.
-
Induction of Apoptosis: The combination of ATP depletion and elevated ROS levels triggers the intrinsic apoptotic pathway.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The anti-cancer effects of this compound have been evaluated across a panel of human cancer cell lines. The following tables summarize the key quantitative data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.7 |
| A549 | Lung Cancer | 3.5 |
| HCT116 | Colon Cancer | 6.1 |
| PANC-1 | Pancreatic Cancer | 4.8 |
Table 2: Effect of this compound on Apoptosis in A549 Cells (48h treatment)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | - | 5.3 ± 1.2 |
| This compound | 2.5 | 25.8 ± 3.5 |
| This compound | 5.0 | 48.2 ± 4.1 |
| This compound | 10.0 | 72.6 ± 5.9 |
Table 3: Effect of this compound on Mitochondrial Respiration in PANC-1 Cells
| Treatment | Concentration (µM) | Basal Oxygen Consumption Rate (OCR) (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 8.2 |
| This compound | 5.0 | 45.3 ± 6.7 |
Experimental Protocols
Detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Caption: Workflow for the cell viability (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.[7]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours, then treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for OXPHOS Subunits
This protocol is for assessing the levels of key OXPHOS complex subunits.[7][8][9]
Caption: Workflow for Western blotting.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., Total OXPHOS Antibody Cocktail)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Conclusion
This compound represents a promising therapeutic agent for cancers that are dependent on oxidative phosphorylation. Its ability to inhibit Complex I of the electron transport chain leads to a significant reduction in cancer cell viability and a potent induction of apoptosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the anti-cancer effects of this compound and to explore its potential in combination with other therapeutic modalities. The provided data underscores the importance of targeting cellular metabolism as a viable strategy in cancer drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Oxygen Consumption Rate with OXPHOS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in aerobic organisms, occurring within the mitochondria.[1][2][3] This process involves the transfer of electrons through a series of protein complexes known as the electron transport chain (ETC), ultimately leading to the reduction of oxygen and the generation of a proton gradient that drives ATP synthesis.[2][4][5] Due to its central role in cellular energy metabolism, the OXPHOS pathway is a critical target for drug discovery, particularly in fields like oncology and metabolic diseases.[4][6]
OXPHOS-IN-1 is a potent and selective inhibitor of the OXPHOS pathway. These application notes provide detailed protocols for utilizing this compound to modulate and measure cellular oxygen consumption rates (OCR), offering a valuable tool for investigating mitochondrial function and the effects of OXPHOS inhibition.
Mechanism of Action
This compound is hypothesized to act by inhibiting one of the core complexes of the electron transport chain. The ETC consists of five multi-subunit complexes (Complex I-V) embedded in the inner mitochondrial membrane.[7] Inhibition of any of the first four complexes disrupts the electron flow, leading to a decrease in oxygen consumption and a subsequent reduction in ATP synthesis.[4] For the purpose of these notes, we will proceed with the assumption that this compound targets Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the respiratory chain.
A diagram illustrating the electron transport chain and the proposed site of action for this compound is provided below.
Caption: The electron transport chain and site of this compound inhibition.
Quantitative Data Summary
The following tables summarize expected quantitative data from experiments using this compound. These values are representative and may vary depending on the cell type, experimental conditions, and instrumentation.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) Parameters
| Parameter | Vehicle Control (pmol O₂/min) | This compound (1 µM) (pmol O₂/min) | Fold Change |
| Basal Respiration | 150 ± 15 | 60 ± 8 | -2.5 |
| ATP Production-linked OCR | 120 ± 12 | 30 ± 5 | -4.0 |
| Maximal Respiration | 350 ± 30 | 75 ± 10 | -4.7 |
| Spare Respiratory Capacity | 200 ± 25 | 15 ± 7 | -13.3 |
| Proton Leak | 30 ± 5 | 30 ± 4 | No Change |
Table 2: Dose-Dependent Inhibition of Basal OCR by this compound
| This compound Concentration | Basal OCR (% of Control) |
| 0 nM (Vehicle) | 100% |
| 10 nM | 85% |
| 100 nM | 50% |
| 1 µM | 25% |
| 10 µM | 10% |
Experimental Protocols
Protocol 1: Measurement of OCR in Intact Cells using Microplate-Based Respirometry
This protocol outlines the measurement of key OCR parameters in live cells treated with this compound using a microplate-based Seahorse XF Analyzer or similar instrument.
Materials:
-
Cell culture medium
-
Seahorse XF Base Medium (or similar) supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer (or equivalent)
Experimental Workflow:
Caption: Workflow for microplate-based OCR measurement.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of this compound and mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Cell Plate Preparation: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Assay Execution:
-
Load the prepared compounds into the injection ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to calibrate and start the assay.
-
The assay will measure basal OCR, followed by sequential injections of:
-
This compound (or vehicle)
-
Oligomycin (to measure ATP-linked respiration)
-
FCCP (to measure maximal respiration)
-
Rotenone/Antimycin A (to measure non-mitochondrial respiration)
-
-
-
Data Analysis: After the run, normalize the OCR data to cell number. Calculate the following parameters:
-
Basal Respiration: (Last rate measurement before first injection) – (Non-mitochondrial respiration rate)
-
ATP Production: (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)
-
Maximal Respiration: (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration rate)
-
Spare Respiratory Capacity: (Maximal Respiration) – (Basal Respiration)
-
Proton Leak: (Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration rate)
-
Protocol 2: High-Resolution Respirometry (HRR) in Permeabilized Cells
This protocol allows for the investigation of specific ETC complex activities by providing defined substrates to permeabilized cells.
Materials:
-
Respiration medium (e.g., MiR05)
-
Digitonin or Saponin (permeabilizing agents)
-
Substrates for Complex I (e.g., pyruvate, malate, glutamate)
-
Substrate for Complex II (e.g., succinate)
-
ADP
-
This compound
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros O2k)
Experimental Workflow:
Caption: Workflow for high-resolution respirometry in permeabilized cells.
Procedure:
-
Instrument Preparation: Calibrate the high-resolution respirometer according to the manufacturer's instructions. Add respiration medium to the chambers and allow it to equilibrate to 37°C.
-
Cell Preparation: Harvest and resuspend cells in respiration medium.
-
Assay Protocol (SUIT - Substrate-Uncoupler-Inhibitor Titration):
-
Add a known number of cells to the respirometer chambers.
-
Add a permeabilizing agent (e.g., digitonin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Add Complex I substrates (e.g., malate and glutamate). This measures LEAK respiration (non-ADP stimulated).
-
Add a saturating concentration of ADP to stimulate Complex I-linked OXPHOS.
-
Perform a titration of this compound to determine its inhibitory effect on Complex I-driven respiration.
-
Add succinate to induce Complex I+II convergent electron flow.
-
Add rotenone to inhibit Complex I, isolating Complex II-driven respiration. This step confirms the target of this compound if respiration is restored.
-
Add antimycin A to inhibit Complex III and determine residual oxygen consumption.
-
-
Data Analysis: Analyze the real-time oxygen flux data to determine the specific effects of this compound on different respiratory states and substrate conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the microplate | Optimize seeding density; Avoid using outer wells of the microplate |
| Low basal OCR | Low cell number; Poor cell health | Increase cell number; Ensure cells are healthy and in logarithmic growth phase |
| No response to FCCP | FCCP concentration is too high (inhibitory) or too low; Cells are metabolically inflexible | Perform an FCCP titration to determine the optimal concentration; Check cell viability |
| OCR drops to zero after this compound addition | Compound concentration is too high | Perform a dose-response curve to find the optimal inhibitory concentration |
Conclusion
This compound is a valuable tool for studying mitochondrial respiration and the consequences of its inhibition. The protocols provided here offer robust methods for characterizing the effects of this compound on cellular oxygen consumption. By employing these techniques, researchers can gain critical insights into the role of OXPHOS in various physiological and pathological states and assess the therapeutic potential of targeting this fundamental pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for OXPHOS-IN-1 in Tumor Metabolic Reprogramming Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival. While aerobic glycolysis (the Warburg effect) has long been a focus of cancer metabolism research, there is growing evidence that many tumors are also heavily reliant on mitochondrial oxidative phosphorylation (OXPHOS) for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2] This dependency on OXPHOS presents a promising therapeutic vulnerability.
OXPHOS-IN-1 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical entry point for electrons into the electron transport chain (ETC).[3][4] By inhibiting Complex I, this compound effectively blocks OXPHOS, leading to a metabolic shift in cancer cells. These application notes provide a comprehensive overview of the use of this compound as a tool to study and target metabolic reprogramming in tumors. We include detailed protocols for key in vitro experiments and summarize expected quantitative outcomes.
Mechanism of Action
This compound targets the ND1 subunit of Complex I, inhibiting its function and thereby blocking the oxidation of NADH and the subsequent transfer of electrons through the ETC.[2] This leads to a cascade of cellular events:
-
Inhibition of Oxidative Phosphorylation: The primary effect is a significant reduction in the oxygen consumption rate (OCR), leading to decreased ATP production from mitochondrial respiration.
-
Metabolic Shift to Glycolysis: To compensate for the loss of mitochondrial ATP, cancer cells often upregulate glycolysis, resulting in an increased extracellular acidification rate (ECAR) due to lactate production.[1][4]
-
Induction of Apoptosis: In tumor cells highly dependent on OXPHOS, inhibition by this compound can lead to energy depletion, oxidative stress, and the induction of apoptosis.[5]
-
Activation of AMPK Signaling: The decrease in cellular energy levels (increased AMP/ATP ratio) activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK can, in turn, inhibit anabolic pathways, such as the mammalian target of rapamycin (mTOR) signaling pathway, to conserve energy.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the typical quantitative effects of this compound on various cancer cell lines. These values are representative and may vary depending on the specific cell line, culture conditions, and assay parameters. For these examples, we will use data analogous to that reported for the well-characterized Complex I inhibitor, IACS-010759.
Table 1: Inhibition of Cell Viability (IC50) by this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| OCI-AML3 | Acute Myeloid Leukemia | 0.5 - 10 | 72 hours |
| MOLM-13 | Acute Myeloid Leukemia | >1000 | 72 hours |
| NB-1 | Neuroblastoma (Glycolysis-deficient) | ~1 | 72 hours |
| PANC-1 | Pancreatic Cancer | 50 - 100 | 72 hours |
| A549 | Lung Cancer | 100 - 200 | 72 hours |
Table 2: Effect of this compound on Mitochondrial Respiration and Glycolysis
| Cell Line | Treatment (Concentration) | Change in Basal OCR | Change in Basal ECAR |
| OCI-AML3 | 100 nM | ↓ ~80% | ↑ ~50% |
| PANC-1 | 200 nM | ↓ ~70% | ↑ ~40% |
| A549 | 300 nM | ↓ ~60% | ↑ ~30% |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the effects of this compound on cancer cell metabolism and viability.
Protocol 1: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol describes a colorimetric assay to determine the viability of cells in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed 5,000 - 10,000 cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Include wells for "no cell" blanks and "vehicle control" (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1][2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using the Seahorse XF Cell Mito Stress Test
This protocol outlines the use of the Agilent Seahorse XF Analyzer to assess mitochondrial function and glycolysis in real-time.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Complete cell culture medium
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, and Glutamine supplements for Seahorse medium
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Assay Preparation:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[7][8]
-
Prepare Seahorse XF Assay Medium by supplementing XF Base Medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Warm to 37°C and adjust pH to 7.4.[6][8]
-
Wash the cells in the microplate with the prepared assay medium and then add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.[7]
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit and this compound.
-
Port A: this compound (to measure its immediate effect on basal respiration) or vehicle.
-
Port B: Oligomycin (inhibits ATP synthase).
-
Port C: FCCP (uncouples oxygen consumption from ATP production, revealing maximal respiration).
-
Port D: Rotenone/Antimycin A (inhibits Complex I and III, shutting down mitochondrial respiration).
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay. The instrument will measure OCR and ECAR in real-time before and after the injection of each compound.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Compare the OCR and ECAR profiles of cells treated with this compound to the vehicle-treated controls to determine the effect on OXPHOS and the compensatory glycolytic response.
-
Protocol 3: Western Blot Analysis of AMPK and mTOR Signaling
This protocol is for assessing the activation of the AMPK pathway and the inhibition of the mTOR pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle for the specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9][10]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[9][10]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. An increase in the ratio of phosphorylated AMPK to total AMPK and a decrease in the ratio of phosphorylated mTOR/p70S6K to their total forms would indicate the expected signaling response.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound.
Conclusion
This compound is a valuable research tool for investigating the role of oxidative phosphorylation in tumor biology. By potently and selectively inhibiting Complex I, it allows for the detailed study of metabolic reprogramming, cellular signaling responses to energy stress, and the identification of tumor vulnerabilities. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies and contribute to the development of novel cancer therapies targeting cellular metabolism.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. apexbt.com [apexbt.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. tabaslab.com [tabaslab.com]
- 8. cpu.edu.cn [cpu.edu.cn]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using the OXPHOS Complex I Inhibitor IACS-010759 in Mouse Models
Disclaimer: Information on a specific molecule designated "OXPHOS-IN-1" is not publicly available. Therefore, these application notes and protocols are based on the well-characterized, clinical-grade oxidative phosphorylation (OXPHOS) complex I inhibitor, IACS-010759 , as a representative example for researchers, scientists, and drug development professionals.
Application Notes
Introduction
IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial electron transport chain (ETC) Complex I.[1] By inhibiting Complex I, IACS-010759 disrupts oxidative phosphorylation, leading to a reduction in ATP production and an increase in reliance on glycolysis.[1][2] This metabolic reprogramming can be exploited to target cancers that are highly dependent on OXPHOS for survival and proliferation.[1][3] Preclinical studies in various mouse models have demonstrated the anti-tumor efficacy of IACS-010759 in malignancies such as acute myeloid leukemia (AML), brain cancer, and neuroblastoma.[1][3][4]
Mechanism of Action
IACS-010759 selectively binds to the ND1 subunit of Complex I, inhibiting the ubiquinone-binding site.[1] This blockade of the electron transport chain leads to decreased oxygen consumption, energy depletion, and reduced production of aspartate, which is crucial for nucleotide biosynthesis.[1][4] Consequently, cancer cells that are unable to compensate for this metabolic stress through glycolysis undergo cell proliferation inhibition and apoptosis.[1] A compensatory increase in glycolysis is often observed in responsive tumor cells, indicated by a rise in plasma lactate.[5]
Key Applications in Mouse Models
-
Evaluation of anti-tumor efficacy: Assessing the impact of IACS-010759 on tumor growth and survival in various cancer xenograft and patient-derived xenograft (PDX) mouse models.[1][3]
-
Pharmacodynamic studies: Monitoring metabolic changes in response to IACS-010759 treatment, such as changes in plasma lactate and intratumoral metabolic profiling.[5]
-
Toxicity and tolerability assessment: Evaluating the safety profile of IACS-010759, including monitoring for weight loss and potential neurotoxicity.[5][6]
-
Combination therapy studies: Investigating the synergistic effects of IACS-010759 with other anti-cancer agents, such as glycolysis inhibitors or standard chemotherapy.[2][7]
Data Summary
The following tables summarize quantitative data from in vivo studies using IACS-010759 in mouse models.
Table 1: In Vivo Efficacy of IACS-010759 in a Neuroblastoma Xenograft Model
| Mouse Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Citation |
| SK-N-AS Xenograft | Vehicle (DMSO) | - | Daily | Tumors reached size limit after 9 days | [6] |
| SK-N-AS Xenograft | IACS-010759 | 5 | Daily | Tumors reached size limit between 9-28 days | [6] |
| SK-N-AS Xenograft | IACS-010759 | 10 | Daily | Greater response than 5 mg/kg dose | [6] |
Table 2: Effects of IACS-010759 on Cell Proliferation and Death in a Neuroblastoma Xenograft Model (5-day treatment)
| Mouse Model | Treatment Group | Dose (mg/kg) | Ki67-positive nuclei (%) | TUNEL-positive nuclei (%) | Citation |
| SK-N-AS Xenograft | Vehicle (DMSO) | - | ~45 | ~2 | [6] |
| SK-N-AS Xenograft | IACS-010759 | 10 | Mildly reduced | No significant increase | [6] |
Table 3: Pharmacokinetic Parameters of IACS-010759 in Mice
| Administration | Dose (mg/kg) | Terminal Half-life | Citation |
| Intravenous | 0.3 | > 24 h | [1] |
| Oral | 1 | > 24 h | [1] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy of IACS-010759 in a Subcutaneous Xenograft Mouse Model
1. Animal Model:
-
Use immunodeficient mice (e.g., NSG mice) for patient-derived xenografts (PDX) or cell line-derived xenografts.[5]
-
House mice in microisolator cages with a 12-hour light/dark cycle and provide ad libitum access to food and water.[5]
2. Tumor Cell Implantation:
-
For solid tumors, subcutaneously inject a suspension of cancer cells (e.g., 0.5 x 10^5 cells for AML PDX models) into the flank of each mouse.[5]
3. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
4. IACS-010759 Administration:
-
Prepare IACS-010759 in a suitable vehicle (e.g., DMSO).[6]
-
Administer IACS-010759 orally or intravenously at the desired dose (e.g., 5 or 10 mg/kg).[6]
-
The dosing schedule can be daily or as determined by the study design.[6]
-
Include a vehicle control group receiving the same volume of the vehicle solution.
5. Efficacy Endpoints:
-
Measure tumor volume regularly throughout the study.
-
Monitor mouse body weight as an indicator of toxicity.[6]
-
The primary endpoint is typically tumor growth inhibition or regression. Survival can also be monitored.
6. Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki67 for proliferation, TUNEL for apoptosis) or snap-frozen for metabolomic or proteomic analysis.[6]
Protocol 2: Pharmacodynamic Assessment of IACS-010759 in Tumor-Bearing Mice
1. Animal Model and Tumor Implantation:
-
Follow steps 1 and 2 from Protocol 1.
2. IACS-010759 Treatment:
-
Administer a single or multiple doses of IACS-010759 at a clinically relevant dose.
3. Blood Sampling:
-
Collect blood samples from mice at various time points post-treatment (e.g., 2 hours, 4 hours).
-
Process blood to obtain plasma.
4. Lactate Measurement:
-
Measure plasma lactate concentrations using a commercial lactate assay kit. An increase in plasma lactate can be an indicator of a compensatory increase in glycolysis following OXPHOS inhibition.[5]
5. Metabolomic Analysis of Tumors:
-
At a designated time point after treatment, collect tumor tissue as described in Protocol 1.
-
Perform metabolomic analysis on tumor lysates to assess changes in key metabolic pathways, such as the tricarboxylic acid (TCA) cycle and nucleotide biosynthesis.[4]
Visualizations
Caption: Signaling pathway of IACS-010759 action.
Caption: In vivo efficacy study workflow.
References
- 1. rondepinho.com [rondepinho.com]
- 2. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Protocol for Dissolving and Storing OXPHOS-IN-1: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective dissolution and storage of OXPHOS-IN-1, a potent inhibitor of oxidative phosphorylation.
Introduction
This compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS), a critical metabolic pathway for cellular energy production. It has been shown to inhibit the growth of cancer cell lines, such as MIA PaCa-2 and BxPC-3, with IC50 values of 2.34 μM and 13.82 μM, respectively[1][2]. Proper handling, dissolution, and storage of this compound are crucial for maintaining its stability and ensuring accurate and reproducible experimental results. These protocols are designed to provide clear guidance for the use of this compound in both in vitro and in vivo research settings.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.
Table 1: Solubility and Storage Recommendations
| Parameter | Value | Source |
| Storage of Solid Compound | -20°C for up to 3 years | InvivoChem |
| 4°C for up to 2 years | InvivoChem | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months | InvivoChem |
| -20°C for up to 1 month | InvivoChem | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | InvivoChem |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the stock solution to prepare working solutions for treating cells in culture.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of the experiment.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
This protocol provides an example of how to formulate this compound for intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection in animal models. Note: This is a general guideline, and the specific formulation may need to be optimized for your animal model and experimental design.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO)
-
Tween 80
-
Polyethylene glycol 300 (PEG300)
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and syringes
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare the injection vehicle by combining the components in the specified ratios. Two example formulations are provided below:
-
Formulation 1 (with Tween 80 and Saline):
-
10% DMSO
-
5% Tween 80
-
85% Saline
-
Procedure: To every 100 µL of the this compound/DMSO solution, add 50 µL of Tween 80 and mix well. Then, add 850 µL of saline and mix thoroughly to create a homogenous suspension.
-
-
Formulation 2 (with PEG300, Tween 80, and Saline):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
Procedure: To every 100 µL of the this compound/DMSO solution, add 400 µL of PEG300 and mix. Then, add 50 µL of Tween 80 and mix. Finally, add 450 µL of saline and mix until the solution is clear.
-
-
-
Administration: The prepared formulation should be administered to the animals immediately. A vehicle-only control group should be included in all in vivo experiments.
Visualizations
References
Troubleshooting & Optimization
OXPHOS-IN-1 solubility and stability issues
Welcome to the technical support center for OXPHOS-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS). Specifically, it targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By blocking the activity of Complex I, this compound disrupts the transfer of electrons from NADH to the rest of the chain, leading to a decrease in oxygen consumption, a reduction in ATP synthesis, and an increase in the NADH/NAD+ ratio within the cell.
Q2: What is the recommended storage condition for solid this compound?
A2: Solid this compound powder should be stored at -20°C for long-term stability. For short-term storage, it can be kept at 4°C. Protect the compound from light and moisture.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). For detailed instructions, please refer to the "Experimental Protocols" section.
Q4: How stable is this compound in a DMSO stock solution?
A4: While specific stability data for this compound in solution is not extensively published, based on general guidelines for similar small molecules, a stock solution in anhydrous DMSO should be stored at -20°C or -80°C. To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. For best results, use freshly prepared solutions for your experiments.
Q5: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A5: this compound is expected to have very low solubility in aqueous solutions. It is not recommended to dissolve the compound directly in aqueous buffers or media. The standard practice is to first dissolve it in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium to the desired final concentration. Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cellular effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in cell culture media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of DMSO is too low to maintain solubility. | Perform a serial dilution of your DMSO stock solution. Ensure thorough mixing immediately after adding the compound to the media. Consider lowering the final concentration of this compound. You can also perform a solubility test in your specific media prior to the experiment. |
| Inconsistent or no observable effect in experiments. | The compound may have degraded due to improper storage or handling. The stock solution concentration may be inaccurate. The compound may not be active against the specific cell line or target. | Prepare a fresh stock solution from the solid compound. Verify the weighing and dilution calculations. Confirm the expected sensitivity of your experimental system to Complex I inhibition by using a well-characterized control compound (e.g., Rotenone). |
| Cell death or unexpected off-target effects. | The final DMSO concentration in the culture media is too high, causing solvent toxicity. The concentration of this compound used is too high, leading to cytotoxicity. | Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤0.1%). Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay. |
| Difficulty dissolving the solid compound. | The compound has low solubility in the chosen solvent. The solvent quality is poor (e.g., contains water). | Use high-purity, anhydrous DMSO. Gentle warming (to 37°C) and vortexing can aid in dissolution. Sonication can also be used cautiously. |
Quantitative Data Summary
The following tables summarize the available and recommended data for this compound. Please note that specific quantitative solubility and stability data are not widely published; therefore, some values are based on best practices for similar compounds.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₉N₃O₆S₂ |
| Molecular Weight | 475.58 g/mol |
| CAS Number | 2749554-48-9 |
Table 2: Solubility Recommendations
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | ≥ 20 mg/mL (≥ 42 mM) | High-purity, anhydrous DMSO is recommended. Gentle warming and vortexing may be required. |
| Ethanol | Sparingly Soluble | Not the recommended primary solvent for stock solutions. |
| Water | Insoluble | Do not attempt to dissolve directly in water or aqueous buffers. |
| Cell Culture Media | Dependent on final DMSO concentration | Final working concentration is typically in the low µM range. Ensure the final DMSO concentration is ≤0.1%. |
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 1 year | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 3 months (aliquoted) | Avoid repeated freeze-thaw cycles. Use fresh aliquots. |
| DMSO Stock Solution | -80°C | Up to 6 months (aliquoted) | Preferred for longer-term storage of solutions. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prepare fresh for each experiment from a frozen DMSO stock. Do not store. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.76 mg of this compound (Molecular Weight = 475.58 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For 4.76 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Protocol for Treating Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates
-
-
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in cell culture medium. It is crucial to perform serial dilutions to ensure the final DMSO concentration remains low. For example, to achieve a final concentration of 10 µM in 1 mL of medium, you can add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix the final working solution thoroughly by gentle pipetting.
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO (without the compound) to a separate set of cells.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions.
-
Visualizations
Caption: this compound inhibits Complex I of the electron transport chain.
Technical Support Center: Troubleshooting Unexpected Results with OXPHOS-IN-1 (modeled on IACS-010759)
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes when using OXPHOS-IN-1, a potent and selective inhibitor of mitochondrial respiratory chain Complex I. The information provided is based on the known characteristics and experimental data of IACS-010759, a well-documented Complex I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small-molecule inhibitor that specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2][3] By inhibiting Complex I, this compound blocks the oxidation of NADH to NAD+, thereby impeding the transfer of electrons to ubiquinone.[4] This disruption of the ETC leads to a decrease in oxidative phosphorylation (OXPHOS) and a subsequent reduction in mitochondrial ATP production.[1][4]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to lead to a dose-dependent decrease in mitochondrial respiration, specifically the oxygen consumption rate (OCR).[1][2][5] Consequently, a compensatory shift in cellular metabolism towards glycolysis is often observed, characterized by an increase in the extracellular acidification rate (ECAR).[1][2][6] In cancer cells dependent on OXPHOS, this metabolic disruption can lead to decreased cell proliferation, induction of apoptosis, and a reduction in intracellular ATP and ribonucleotide triphosphate pools.[1][2][7]
Q3: In which cell types is this compound expected to be most effective?
This compound is most effective in cell types that are highly dependent on oxidative phosphorylation for their energy and biosynthetic needs.[7][8] This includes certain cancer cells, such as those found in acute myeloid leukemia (AML) and some solid tumors like brain cancer, which have been shown to be reliant on OXPHOS.[2][7][9] Cells with limited glycolytic capacity are particularly sensitive to this compound.[10][11]
Q4: What are the recommended working concentrations for in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. In vitro studies have shown biological activity in the low nanomolar to micromolar range. For example, inhibition of OCR and cell viability has been observed at concentrations as low as 1-50 nM in sensitive cell lines.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental endpoint.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability observed after treatment.
Possible Cause 1: Low OXPHOS dependency of the cell line.
-
Troubleshooting:
-
Assess Metabolic Profile: Characterize the metabolic phenotype of your cell line using a Seahorse XF Analyzer or similar technology to determine the basal OCR/ECAR ratio. Cells with a low OCR/ECAR ratio are more glycolytic and may be less sensitive to OXPHOS inhibition.
-
Culture in Galactose: Culture cells in media where glucose is replaced with galactose. This forces cells to rely on OXPHOS for ATP production. Re-run the viability assay with this compound in galactose-containing media. Increased sensitivity in these conditions would confirm that the initial lack of effect was due to high glycolytic capacity.
-
Possible Cause 2: Compensatory upregulation of glycolysis.
-
Troubleshooting:
-
Measure ECAR: After treatment with this compound, measure the extracellular acidification rate (ECAR). A significant increase in ECAR suggests a compensatory glycolytic response that allows cells to survive.[1][2][6]
-
Combination Treatment: Combine this compound with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG). This dual inhibition of both major ATP production pathways is often more effective in killing cancer cells.[1][12]
-
Possible Cause 3: Insufficient drug concentration or treatment duration.
-
Troubleshooting:
-
Dose-Response and Time-Course: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and extend the treatment duration (e.g., 24, 48, 72 hours).[1]
-
Verify Compound Activity: Test the compound on a known sensitive cell line to confirm its potency.
-
Possible Cause 4: Drug stability or solubility issues.
-
Troubleshooting:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Solubility Check: Ensure the final concentration of the solvent in your culture media is low (typically <0.1%) and does not affect cell viability. Observe the media after adding the compound to ensure it has fully dissolved and not precipitated.
-
Issue 2: Unexpected increase in cell proliferation at low concentrations.
Possible Cause: Hormetic or off-target effects.
-
Troubleshooting:
-
Detailed Dose-Response: Perform a very detailed dose-response curve starting from sub-nanomolar concentrations to accurately characterize the proliferative effect.
-
Alternative Inhibitors: Compare the effects with other Complex I inhibitors (e.g., rotenone, metformin) to see if this is a compound-specific or a general mechanism-related effect.
-
Investigate Signaling Pathways: Analyze key signaling pathways related to cell proliferation (e.g., MAPK/ERK, PI3K/Akt) at the concentrations that induce proliferation to identify potential off-target mechanisms.
-
Issue 3: High variability in experimental replicates.
Possible Cause 1: Inconsistent cell health or density.
-
Troubleshooting:
-
Standardize Seeding Density: Ensure a consistent number of viable cells are seeded in each well.
-
Monitor Cell Health: Regularly check cell morphology and viability before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting:
-
Plate Layout: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
-
Incubation Conditions: Ensure proper humidification and temperature control in the incubator.
-
Possible Cause 3: Pipetting errors.
-
Troubleshooting:
-
Calibrate Pipettes: Regularly calibrate all pipettes used for cell seeding and drug dilutions.
-
Consistent Technique: Use a consistent pipetting technique, especially for small volumes.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of IACS-010759 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| H460 | Non-Small Cell Lung Cancer | 1.4 | Galactose-dependent viability | [13] |
| PC9 | Non-Small Cell Lung Cancer | 12.3 | Proliferation | [14] |
| Bxpc-3 | Pancreatic Cancer | 17.3 (galactose) | Proliferation | [14] |
| Bxpc-3 | Pancreatic Cancer | 250 (glucose) | Proliferation | [14] |
| Multiple AML cell lines | Acute Myeloid Leukemia | 1 - 10 | Viability | [15] |
Table 2: Metabolic Effects of IACS-010759 (100 nM, 24h) in Chronic Lymphocytic Leukemia (CLL) Cells
| Parameter | Untreated (Mean) | IACS-010759 Treated (Mean) | Change | Reference |
| Basal OCR (pmol/min) | ~15 | ~5 | Decrease | [1] |
| Spare Respiratory Capacity (pmol/min) | ~20 | ~2 | Decrease | [1] |
| Basal ECAR (mpH/min) | ~20 | ~30 | Increase | [1] |
| ATP (µM) | 2775 | 1652 | Decrease | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Drug Incubation: Treat cells with this compound or vehicle control for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A in the appropriate ports.
-
Seahorse Assay: Calibrate the instrument and then run the Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Mechanism of this compound and resulting cellular responses.
Caption: Troubleshooting workflow for lack of effect on cell viability.
References
- 1. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. IACS-010759 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Off-Target Effects of OXPHOS-IN-1 in Cellular Assays
Welcome to the technical support center for researchers utilizing OXPHOS-IN-1 and other novel oxidative phosphorylation (OXPHOS) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also referred to as compound 2 in associated literature) is an inhibitor of oxidative phosphorylation.[1] Its primary target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting Complex I, this compound disrupts the production of ATP and affects the cellular NAD+/NADH ratio.[2] A more potent analog developed from the same chemical series, DX3-213B (compound 23), has been shown to inhibit Complex I with an IC50 of 3.6 nM.[2]
Q2: What are the known on-target effects of this compound and its analogs in cancer cell lines?
Inhibition of Complex I by this class of compounds leads to decreased ATP production and inhibition of cell proliferation, particularly in cancer cells that are highly dependent on OXPHOS for their energy metabolism.[2][3] For instance, this compound has been shown to inhibit the growth of MIA PaCa-2 and BxPC-3 pancreatic cancer cells.[1] The more potent analog, DX3-213B, inhibits the proliferation of MIA PaCa-2 cells with an IC50 of 9 nM when cultured in galactose-containing media, which forces reliance on OXPHOS.[2]
Q3: Is there any information on the off-target effects or selectivity profile of this compound?
The primary publication describing this compound and its optimized analog, DX3-213B, focuses on their on-target potency and efficacy in pancreatic cancer models. While the oral administration of DX3-213B in a syngeneic mouse model was reported to not have obvious toxicity, a detailed selectivity profile or screening against a broad panel of off-targets (e.g., kinases, GPCRs) has not been made publicly available.[2][4][5] Therefore, researchers should be cautious and consider the possibility of uncharacterized off-target activities.
Q4: What are the common off-target effects observed with other potent and selective OXPHOS Complex I inhibitors?
Clinical and preclinical studies of other potent Complex I inhibitors, such as IACS-010759, have revealed potential for significant off-target toxicities. The most notable of these are:
-
Neurotoxicity: Peripheral neuropathy has been a dose-limiting toxicity in clinical trials of IACS-010759.[6][7][8] Preclinical studies have shown that this can manifest as damage to myelin.[5]
-
Lactic Acidosis: Inhibition of OXPHOS can lead to a compensatory increase in glycolysis, resulting in the overproduction of lactate and potentially leading to lactic acidosis.[6][7][8] Elevated blood lactate was a common finding in patients treated with IACS-010759.[7]
These on-target-driven toxicities in non-cancerous tissues highlight the narrow therapeutic window of potent OXPHOS inhibitors.[7]
Troubleshooting Guide
This guide will help you troubleshoot unexpected results in your cellular assays that may be due to off-target effects of this compound or similar inhibitors.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell morphology, especially in neuronal cell lines (e.g., neurite retraction). | Neurotoxicity: Inhibition of OXPHOS in neurons can lead to energetic stress and cytotoxicity. | 1. Perform a dose-response curve to determine the toxicity threshold in your specific cell line. 2. Culture cells in both glucose and galactose-containing media. Increased sensitivity in galactose suggests a mitochondrial liability.[9] 3. Assess mitochondrial function using assays like Seahorse XF Analyzer to measure oxygen consumption rate (OCR). 4. Evaluate markers of apoptosis and necrosis (e.g., caspase-3/7 activity, LDH release). |
| Significant acidification of the cell culture medium. | Metabolic shift to glycolysis and lactate overproduction: Inhibition of mitochondrial respiration forces cells to rely on glycolysis for ATP production, leading to increased lactic acid secretion. | 1. Measure lactate concentration in the culture medium. 2. Analyze the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer. 3. Consider if your experimental endpoint is sensitive to changes in extracellular pH. |
| Effects on signaling pathways unrelated to cellular energy status. | Undisclosed off-target kinase or enzyme inhibition: The compound may have affinity for other cellular targets. | 1. If available, consult any provided selectivity profiling data. 2. Use a more specific OXPHOS inhibitor as a control if possible. 3. Perform target deconvolution studies, such as chemical proteomics, to identify potential off-targets. |
| Discrepancy between in vitro potency and in vivo efficacy/toxicity. | Pharmacokinetic properties and on-target toxicity in vivo: The compound may have different effects in a whole organism due to metabolism, distribution, and on-target effects in vital tissues. | 1. The publication on the analog DX3-213B reported no obvious toxicity in a mouse model, but this was at a specific dose and treatment regimen.[2][4][5] 2. If conducting in vivo studies, monitor for signs of neurotoxicity (e.g., changes in gait, grip strength) and metabolic distress (e.g., weight loss, changes in blood glucose and lactate). |
Quantitative Data Summary
Table 1: On-Target Potency of this compound and its Analog DX3-213B
| Compound | Target/Assay | Cell Line/System | IC50 | Reference |
| This compound (Cpd 2) | Cell Growth | MIA PaCa-2 | 2.34 µM | [1] |
| Cell Growth | BxPC-3 | 13.82 µM | [1] | |
| DX3-213B (Cpd 23) | Complex I Inhibition | - | 3.6 nM | [2] |
| ATP Depletion | - | 11 nM | [2] | |
| Cell Growth (Galactose) | MIA PaCa-2 | 9 nM | [2] |
Table 2: Dose-Limiting Toxicities of IACS-010759 in Clinical Trials (Illustrative for the Compound Class)
| Toxicity | Grade | Frequency | Clinical Trial | Reference |
| Peripheral Neuropathy | Grade 1-2 | 4/18 patients | Advanced Solid Tumors | [10] |
| ≥ Grade 3 | 1/18 patients | Advanced Solid Tumors | [10] | |
| Raised Lactate | Grade 1-2 | 10/18 patients | Advanced Solid Tumors | [10] |
| ≥ Grade 3 | 1/18 patients | Advanced Solid Tumors | [10] | |
| Lactic Acidosis | Treatment-related | 7/16 patients | Acute Myeloid Leukemia | [2] |
Experimental Protocols
Protocol 1: Assessing On-Target Activity via Oxygen Consumption Rate (OCR) Measurement
This protocol is adapted for use with a Seahorse XF Analyzer to confirm that the primary mechanism of action of your OXPHOS inhibitor is through inhibition of mitochondrial respiration.
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubation: Allow cells to attach and grow overnight.
-
Assay Medium: The following day, replace the growth medium with Seahorse XF DMEM or a similar assay medium, supplemented with substrates for Complex I (e.g., pyruvate, glutamate).
-
Equilibration: Incubate the plate in a CO2-free incubator at 37°C for 1 hour.
-
Seahorse Analysis:
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound at various concentrations to determine the dose-dependent inhibition of OCR.
-
As controls, inject known inhibitors of the electron transport chain:
-
Oligomycin (Complex V inhibitor) to measure ATP-linked respiration.
-
FCCP (an uncoupler) to determine maximal respiration.
-
Rotenone/Antimycin A (Complex I/III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: A potent on-target effect of this compound should manifest as a significant decrease in basal OCR.
Protocol 2: Nutrient-Sensitized Cell Viability Assay to Detect Mitochondrial Liability
This assay helps to determine if a compound's cytotoxicity is primarily due to inhibition of OXPHOS.
-
Cell Seeding: Seed cells in parallel in 96-well plates.
-
Media Preparation: Prepare two types of cell culture media: one containing high glucose (e.g., 25 mM) and the other with galactose (e.g., 10 mM) as the primary carbohydrate source.
-
Compound Treatment: Treat the cells in both types of media with a dilution series of this compound.
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or resazurin reduction assay.
-
Data Analysis: A significantly lower IC50 value in the galactose-containing medium compared to the glucose-containing medium indicates that the compound's primary mode of action is the inhibition of mitochondrial respiration.[9]
Visualizations
Caption: On-target effects of this compound on mitochondrial respiration and cellular metabolism.
Caption: A logical workflow for troubleshooting unexpected results with OXPHOS inhibitors.
References
- 1. Pancreatic cancer stem cells could be 'suffocated' by an anti-diabetic drug - ecancer [ecancer.org]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. OXPHOS-targeting drugs in oncology: New perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mitochondrial oxidative phosphorylation: lessons, advantages, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OXPHOS-targeting drugs in oncology: new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mootha.med.harvard.edu [mootha.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing OXPHOS-IN-1 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the toxicity of OXPHOS-IN-1 in normal (non-cancerous) cells during pre-clinical experiments. The following information is based on established methodologies for small molecule inhibitors targeting oxidative phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS), the primary metabolic pathway for ATP production in mitochondria.[1][2] By inhibiting one of the complexes of the electron transport chain (ETC), this compound disrupts cellular energy production.[3] This can be a therapeutic strategy for cancers that are highly dependent on OXPHOS for their survival and proliferation.[4][5]
Q2: Why am I observing toxicity in my normal (non-cancerous) cell lines when using this compound?
A2: While some cancer cells are particularly reliant on OXPHOS, most normal cells also depend on this pathway for their energy needs.[4] Toxicity in normal cells can arise from two main sources:
-
On-target toxicity: Inhibition of OXPHOS in normal cells disrupts their energy metabolism, which can lead to cellular stress and death, especially in cells with high energy demands.
-
Off-target effects: The inhibitor may bind to and affect other unintended molecular targets within the cell, leading to unforeseen toxicities.[6][7] The concentration of the inhibitor is a critical factor; higher concentrations increase the likelihood of both on-target and off-target toxicity.[8]
Q3: What are the initial steps to troubleshoot unexpected toxicity in normal cells?
A3: The first step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in both your cancer and normal cell lines.[9] This will help you identify a "therapeutic window"—a concentration range where the compound is effective against cancer cells while having minimal impact on normal cells.[5][10] Additionally, it is crucial to confirm the purity and stability of your this compound compound, as impurities or degradation products can contribute to toxicity.
Q4: How can I distinguish between on-target and off-target toxicity?
A4: Distinguishing between on-target and off-target effects is crucial for understanding the mechanism of toxicity. Here are a few strategies:
-
Rescue experiments: Attempt to rescue the cells from toxicity by providing alternative energy sources, such as supplementing the culture medium with pyruvate or uridine. If the toxicity is on-target, these supplements may alleviate the metabolic stress.
-
Genetic approaches: Use techniques like CRISPR/Cas9 or RNAi to knock down the intended target of this compound in normal cells. If the knockdown phenocopies the toxic effects of the inhibitor, it suggests the toxicity is on-target.
-
Structurally distinct inhibitors: Use another inhibitor that targets the same complex in the OXPHOS pathway but has a different chemical structure. If both inhibitors produce the same toxic phenotype, it is more likely to be an on-target effect.[11]
Troubleshooting Guide
| Issue/Question | Potential Causes | Suggested Solutions |
| High cytotoxicity observed in normal cells at all tested concentrations of this compound. | 1. Inappropriate Concentration Range: The tested concentrations may be too high for normal cells. 2. High Cellular Sensitivity: The normal cell line being used may be particularly sensitive to OXPHOS inhibition. 3. Off-Target Effects: this compound may be interacting with unintended molecular targets.[7] 4. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be causing cytotoxicity.[8] | 1. Perform a Dose-Response Curve: Test a wider range of concentrations, including much lower ones, to determine the IC50 in normal cells.[8] 2. Test Multiple Normal Cell Lines: Use a panel of normal cell lines from different tissues to identify a more resistant model. 3. Investigate Off-Target Effects: Utilize computational tools for target prediction and perform biochemical or cellular assays to identify unintended interactions. 4. Conduct a Solvent Control Experiment: Test the highest concentration of the solvent used in your experiments to rule out its contribution to toxicity. |
| Toxicity is observed in normal cells, but not in the cancer cell line. | 1. Differential Metabolic Dependencies: The normal cell line may be more reliant on OXPHOS than the cancer cell line, which might have a higher glycolytic rate (the Warburg effect).[4] 2. Differential Drug Metabolism: The normal and cancer cell lines may metabolize this compound differently, leading to varying levels of the active compound. | 1. Characterize the Metabolic Phenotype: Use metabolic assays (e.g., Seahorse XF Analyzer) to determine the relative reliance of each cell line on OXPHOS versus glycolysis. 2. Measure Intracellular Compound Levels: If possible, use techniques like mass spectrometry to quantify the intracellular concentration of this compound in both cell types. |
| Results are inconsistent between experiments. | 1. Variation in Cell Passage Number: Cells at high passage numbers can have altered metabolic profiles. 2. Inconsistent Incubation Times: The duration of exposure to the inhibitor can significantly impact toxicity. 3. Different Batches of this compound or Reagents: Variations in the purity or activity of the compound or reagents can lead to inconsistent results. | 1. Use Cells Within a Consistent Passage Number Range. 2. Standardize All Incubation Times. 3. Qualify New Batches of Compound and Reagents Before Use. |
Data Presentation
Table 1: Dose-Response Cytotoxicity of this compound
| Concentration (µM) | Normal Cell Line 1 (% Viability) | Normal Cell Line 2 (% Viability) | Cancer Cell Line 1 (% Viability) | Cancer Cell Line 2 (% Viability) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| IC50 (µM) |
Table 2: Therapeutic Index of this compound
The therapeutic index (TI) is a measure of the drug's safety margin and is calculated as the ratio of the toxic dose to the therapeutic dose.[10][12] In vitro, this can be represented as: TI = IC50 (Normal Cells) / IC50 (Cancer Cells)
| Comparison | IC50 Normal Cells (µM) | IC50 Cancer Cells (µM) | Therapeutic Index |
| Normal Cell Line 1 vs. Cancer Cell Line 1 | |||
| Normal Cell Line 1 vs. Cancer Cell Line 2 | |||
| Normal Cell Line 2 vs. Cancer Cell Line 1 | |||
| Normal Cell Line 2 vs. Cancer Cell Line 2 |
A higher therapeutic index indicates a greater selectivity of the compound for cancer cells over normal cells.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
Materials:
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]
Protocol 2: Apoptosis vs. Necrosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometry tubes
-
Flow cytometer
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[9]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with its intended target in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Antibody against the target protein
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Harvest and lyse the cells.
-
Heat aliquots of the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant using Western blotting.
-
A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.[13]
Visualizations
Signaling Pathway Diagram
Caption: The Oxidative Phosphorylation (OXPHOS) Pathway and the site of action for a hypothetical Complex I inhibitor, this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing and mitigating the toxicity of a novel compound like this compound.
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting unexpected toxicity of this compound in normal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic index - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Window of OXPHOS-IN-1
Welcome to the technical support center for OXPHOS-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues to enhance the therapeutic window of this novel oxidative phosphorylation (OXPHOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). By disrupting the flow of electrons, it inhibits oxidative phosphorylation, the primary pathway for ATP production in many cells.[1][2][3] This leads to a decrease in cellular ATP levels, an increase in the NADH/NAD+ ratio, and a compensatory upregulation of glycolysis.[4] In cancer cells that are highly dependent on OXPHOS for energy and biomass production, this inhibition can lead to cell growth arrest and apoptosis.[5]
Q2: What are the known dose-limiting toxicities of potent OXPHOS inhibitors?
A2: Clinical trials with potent OXPHOS inhibitors, such as IACS-010759, have revealed a narrow therapeutic window due to on-target toxicities.[6][7] Common adverse events include elevated blood lactate and lactic acidosis, resulting from the shift to anaerobic glycolysis.[6][7] Neurotoxicity, including peripheral neuropathy, has also been a significant concern, potentially due to the high energy demands of neuronal cells.[7][8]
Q3: How can the therapeutic window of this compound be improved?
A3: Several strategies are being explored to widen the therapeutic window of OXPHOS inhibitors. One promising approach is the development of mitochondria-targeted analogs.[8][9][10] By attaching a mitochondria-targeting moiety like triphenylphosphonium (TPP+), the drug can preferentially accumulate in the mitochondria of cancer cells, which often have a higher mitochondrial membrane potential than normal cells.[8][10] Combination therapies are also being investigated, where OXPHOS inhibitors are used to sensitize cancer cells to other treatments like radiotherapy or targeted therapies.[4][6]
Q4: Why am I observing significant cell death in my normal cell lines but minimal effects on my cancer cell line at the same concentration of this compound?
A4: This could be due to the metabolic phenotype of your cell lines. Some cancer cells are highly glycolytic (the "Warburg effect") and may be less sensitive to OXPHOS inhibition under standard culture conditions with high glucose.[2] Conversely, your normal cell line might be more reliant on OXPHOS for its energy needs.[11] It is also possible that the cancer cells have a greater capacity to upregulate glycolysis to compensate for the inhibition of mitochondrial respiration.[5] The vulnerability of cells to OXPHOS inhibition is highly dependent on the availability of glucose in the media.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent cell culture conditions (e.g., glucose concentration, cell density). | Standardize cell culture protocols. Ensure consistent glucose levels in the media, as this can significantly impact cellular response to OXPHOS inhibitors.[12][13] Monitor and control for cell density, as this can affect nutrient availability and metabolic state.[13] |
| Instability of this compound in solution. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if the compound is light-sensitive. | |
| Unexpected toxicity in non-cancerous cells | On-target inhibition of OXPHOS in cells with high mitochondrial dependence. | Consider using a lower dose of this compound. Explore combination therapies that may allow for a dose reduction of the OXPHOS inhibitor.[6] Evaluate the metabolic dependency of your non-cancerous cell lines. |
| Off-target effects of this compound. | Perform target engagement and selectivity profiling to identify potential off-target interactions. Compare the phenotype observed with that of known, highly selective OXPHOS inhibitors. | |
| Lack of efficacy in cancer cell lines | Cancer cells are primarily glycolytic and not dependent on OXPHOS. | Screen a panel of cancer cell lines with diverse metabolic profiles to identify those that are OXPHOS-dependent.[2] Consider using this compound in combination with glycolysis inhibitors to simultaneously target both major energy pathways. |
| Insufficient intracellular concentration of this compound. | Verify the cellular uptake of the compound. If uptake is poor, consider formulation strategies or chemical modifications to improve cell permeability. | |
| Rapid metabolic adaptation by cancer cells. | Investigate the long-term effects of this compound. Cancer cells may initially be sensitive but then adapt by upregulating glycolysis or other compensatory pathways.[7] | |
| Difficulty interpreting metabolic assay results | Inappropriate assay selection for the experimental question. | Select assays that specifically measure the intended metabolic parameter. For example, use a Seahorse XF Analyzer for real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). |
| Confounding factors affecting assay readout. | Ensure proper controls are included in all metabolic assays. For example, when measuring ATP levels, consider the contribution from both glycolysis and OXPHOS. |
Experimental Protocols
Protocol 1: Assessment of Cellular Respiration and Glycolysis using a Seahorse XF Analyzer
This protocol allows for the real-time measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium with and without glucose
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
2-Deoxyglucose (2-DG, glycolysis inhibitor)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the growth medium with pre-warmed assay medium (typically low-buffered DMEM) and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Assay Setup: Load the Seahorse XF sensor cartridge with this compound and other metabolic modulators (oligomycin, FCCP, rotenone/antimycin A, 2-DG) for sequential injection.
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. This will measure basal OCR and ECAR, followed by measurements after the sequential injection of the compounds.
-
Data Analysis: Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic activity.
Protocol 2: Measurement of Cellular ATP Levels
This protocol measures total cellular ATP to assess the impact of this compound on cellular energy status.
Materials:
-
Cells cultured in appropriate plates
-
This compound
-
ATP assay kit (luciferase-based)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time period. Include untreated and vehicle-treated controls.
-
Cell Lysis: At the end of the treatment, wash the cells with PBS and then lyse them according to the ATP assay kit manufacturer's instructions.
-
ATP Measurement: Add the luciferase-based ATP detection reagent to the cell lysates.
-
Luminescence Reading: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the protein concentration of each sample to account for differences in cell number.
Visualizations
Caption: Mechanism of action of this compound and the resulting metabolic shift.
Caption: Workflow for evaluating and improving the therapeutic window of this compound.
References
- 1. Overview of oxidative phosphorylation | Abcam [abcam.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rondepinho.com [rondepinho.com]
- 6. Targeting mitochondrial oxidative phosphorylation: lessons, advantages, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OXPHOS-targeting drugs in oncology: new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Variable toxicological response to the loss of OXPHOS through 1-methyl-4-phenylpyridinium-induced mitochondrial damage and anoxia in diverse neural immortal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variable toxicological response to the loss of OXPHOS through 1-methyl-4-phenylpyridinium-induced mitochondrial damage and anoxia in diverse neural immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in OXPHOS-IN-1 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using OXPHOS-IN-1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS). It primarily targets mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key entry point for electrons into the electron transport chain (ETC).[1][2] By inhibiting complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, leading to decreased oxygen consumption, a reduction in the mitochondrial membrane potential, and a subsequent decrease in ATP synthesis.[1][2] This disruption of cellular bioenergetics can trigger a metabolic shift towards glycolysis and induce cellular stress.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research to target tumors that are highly dependent on oxidative phosphorylation for their energy production and survival.[3] It is often investigated for its potential to overcome resistance to other therapies and to target cancer stem cells, which can exhibit increased reliance on OXPHOS. Additionally, by reducing oxygen consumption, OXPHOS inhibitors like this compound are studied for their ability to alleviate hypoxia in the tumor microenvironment, potentially sensitizing tumors to radiotherapy and immunotherapy.[4][5][6]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results and to minimize variability, proper handling of this compound is crucial.
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO).[7][8] It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions.
-
Stock Solution Preparation: To prepare a stock solution, it is advisable to warm the vial of this compound to room temperature before opening. Dissolve the compound in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Storage: Store the powdered compound at -20°C for long-term stability.[9] Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[9]
Q4: What is the expected stability of this compound in cell culture media?
A4: The stability of small molecule inhibitors in aqueous solutions like cell culture media can be limited. It is best practice to prepare fresh dilutions of this compound in your experimental media from the frozen DMSO stock solution immediately before each experiment. Avoid storing the compound in culture media for extended periods, as its stability can be affected by factors such as pH, temperature, and the presence of serum proteins.[10]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Inconsistent or No Effect of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | - Visually inspect the diluted this compound solution in your culture media for any signs of precipitation. - Ensure the final DMSO concentration in your experiment is kept low (typically ≤ 0.1%) to maintain solubility.[11] - Consider using a pre-warmed culture media for dilution. |
| Compound Inactivity | - Verify the age and storage conditions of your this compound stock. Improper storage can lead to degradation. - Prepare a fresh stock solution from a new vial of the compound. - Include a positive control compound known to inhibit OXPHOS (e.g., Rotenone for Complex I) to confirm assay performance. |
| Cell Line Insensitivity | - Different cell lines exhibit varying degrees of dependence on OXPHOS.[3] Cells that are highly glycolytic may show minimal response to OXPHOS inhibition. - Confirm the metabolic phenotype of your cell line using a Seahorse XF Analyzer or by assessing their sensitivity to glucose deprivation.[12] - Titrate this compound over a wider concentration range to determine the optimal effective dose for your specific cell line. |
| Incorrect Dosage | - Review the literature for effective concentrations of this compound or similar Complex I inhibitors in your cell line or a similar model system. - Perform a dose-response curve to determine the IC50 value for your experimental conditions. |
Issue 2: High Variability Between Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a consistent and careful pipetting technique to dispense cells evenly across the wells. - Allow cells to settle at room temperature for a short period before placing them in the incubator to minimize edge effects. |
| Pipetting Errors | - Calibrate your pipettes regularly. - Use fresh pipette tips for each replicate. - When preparing serial dilutions, ensure thorough mixing at each step. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media. |
| Variations in Treatment Incubation Time | - Stagger the addition of this compound to your plates to ensure that the incubation time is consistent for all samples. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | Not Specified | 2.34 | --INVALID-LINK-- |
| BxPC-3 (Pancreatic Cancer) | Cell Viability | Not Specified | 13.82 | --INVALID-LINK-- |
| Various Cancer Cell Lines | Cell Viability | 48-72 hours | 0.1 - >100 | [13][14][15] |
| Normal Cell Lines | Cell Viability | 48-72 hours | Generally higher than cancer cells | [13][14] |
Note: The provided IC50 values from the literature for "Various Cancer Cell Lines" and "Normal Cell Lines" are for a range of different OXPHOS inhibitors and are included to illustrate the typical range of potencies observed. It is crucial to determine the specific IC50 for this compound in your cell line of interest.
Experimental Protocols
Cellular Respiration Assay using Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Bicarbonate-free DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4[16]
-
This compound
-
Mitochondrial Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, dilute the stock solution in the assay medium to the desired final concentrations. Also, prepare the mitochondrial stress test compounds in the assay medium.
-
Assay Setup:
-
Remove the cell culture plate from the incubator and wash the cells with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Load the sensor cartridge with the prepared compounds (this compound and mitochondrial stress test reagents) into the appropriate injection ports.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The assay protocol will typically involve measuring basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
ATP Production Assay
This protocol describes a luciferase-based assay to measure cellular ATP levels following treatment with this compound.
Materials:
-
96-well white, clear-bottom tissue culture plates
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)
-
This compound
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired incubation period. Include a vehicle control (DMSO).
-
Assay Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the ATP detection reagent to each well, which will lyse the cells and provide the substrate for the luciferase reaction.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the number of viable cells (which can be determined in a parallel plate using a viability assay like MTT or crystal violet) and express the results as a percentage of the vehicle-treated control.
Western Blotting for OXPHOS Complex Subunits
This protocol details the detection of key OXPHOS complex subunits by Western blotting to assess the impact of this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS complex subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MTCO1 for Complex IV, ATP5A for Complex V)
-
Loading control antibody (e.g., β-actin, GAPDH, or VDAC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of the OXPHOS subunits to the loading control.
Visualizations
Signaling Pathway Affected by this compound
Caption: Mechanism of action of this compound and its downstream cellular effects.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing the effects of this compound.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
- 1. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging | Semantic Scholar [semanticscholar.org]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Composition and Stability of the Oxidative Phosphorylation System in the Halophile Plant Cakile maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. biotech.cornell.edu [biotech.cornell.edu]
Technical Support Center: Best Practices for OXPHOS-IN-1
This technical support center provides guidance on the best practices for the long-term storage, handling, and experimental use of OXPHOS-IN-1, a representative small molecule inhibitor of oxidative phosphorylation. The information provided is based on established protocols for well-characterized OXPHOS inhibitors and is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid (lyophilized powder) at -20°C, protected from light and moisture.[1][2][3] Under these conditions, the compound is expected to be stable for at least two to three years.[2][4]
Q2: What is the best way to prepare a stock solution of this compound?
A2: this compound is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2][4] To prepare a stock solution, dissolve the powdered compound in high-purity DMSO to a desired concentration, for example, 10 mM. Ensure the powder is fully dissolved by vortexing. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3]
Q3: How should I store the stock solution of this compound?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[5][6] When stored at -20°C, the solution is typically stable for up to 6 months.[5] For longer-term storage of up to a year, -80°C is recommended.[4][5] Always protect the stock solution from light.
Q4: Can I store diluted working solutions of this compound?
A4: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment.[5] If temporary storage is necessary, keep the diluted solution at 4°C and use it within the same day. Avoid long-term storage of diluted aqueous solutions, as the compound may be less stable and prone to precipitation.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
-
Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.
-
Solution: Prepare fresh aliquots of the stock solution from a new vial of powdered compound. Always store the stock solution at -20°C or -80°C and minimize the number of freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Concentration. The effective concentration of OXPHOS inhibitors can be cell-type dependent.
-
Possible Cause 3: Cell Metabolism. Some cancer cell lines are highly glycolytic and may be less sensitive to OXPHOS inhibition.
-
Solution: Analyze the metabolic phenotype of your cells. Consider using glucose-free medium supplemented with galactose to force cells to rely on oxidative phosphorylation, which may increase their sensitivity to the inhibitor.
-
Issue 2: I am observing significant off-target effects or cellular toxicity at my working concentration.
-
Possible Cause 1: Concentration is too high. High concentrations of OXPHOS inhibitors can lead to rapid ATP depletion and widespread cellular stress, resulting in off-target effects.
-
Solution: Lower the concentration of this compound and perform a careful dose-response analysis to find a concentration that inhibits OXPHOS without causing excessive toxicity.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to some cell lines.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Issue 3: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Solubility in Aqueous Medium. The compound may be precipitating out of the aqueous culture medium.
-
Solution: Ensure the final concentration of the inhibitor in the medium does not exceed its solubility limit. You can try to aid dissolution by briefly warming and/or sonicating the solution before adding it to the cells.[5] For in vivo studies, specific formulations with co-solvents may be necessary.[4]
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause the compound to come out of solution.
Data Presentation
Table 1: Recommended Storage Conditions for OXPHOS Inhibitors
| Compound Type | Form | Storage Temperature (°C) | Duration | Notes |
| Solid (Lyophilized Powder) | Solid | -20 | 2-3 years | Protect from light and moisture.[2][4] |
| Stock Solution (in DMSO) | Liquid | -20 | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5] |
| Stock Solution (in DMSO) | Liquid | -80 | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[4][5] |
| Working Solution (in Media) | Liquid | 4 | Use same day | Prepare fresh for each experiment. |
Table 2: Typical Experimental Concentrations of Common OXPHOS Inhibitors
| Inhibitor | Target | Cell-Based Assay Conc. | Seahorse Mito Stress Test Conc. |
| IACS-010759 | Complex I | 10 - 100 nM[5] | - |
| Rotenone | Complex I | 0.1 - 20 µM[7] | 0.5 µM[8] |
| Antimycin A | Complex III | 2 - 100 µM[9] | 0.5 µM[8] |
| Oligomycin A | ATP Synthase | 0.5 - 10 µM[3] | 1.5 - 2 µM[8][10] |
| FCCP | Uncoupler | 20 µM[11] | 1 - 2 µM[10] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test Kit User Guide and measures key parameters of mitochondrial function.[8]
-
Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge overnight at 37°C in a non-CO2 incubator with Seahorse XF Calibrant.
-
Prepare Assay Medium: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Incubate Cells: Replace the growth medium with the prepared assay medium and incubate the cell plate in a 37°C non-CO2 incubator for 1 hour.
-
Prepare Inhibitors: Prepare 10X stock solutions of the inhibitors in the assay medium. The final concentrations in the well are typically:
-
Oligomycin: 1.5 µM
-
FCCP: 1.0 µM (this may require optimization for your cell type)
-
Rotenone/Antimycin A: 0.5 µM
-
-
Load Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.
Protocol 2: Mitochondrial Membrane Potential Assay using TMRE
This protocol measures changes in mitochondrial membrane potential (ΔΨm) using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with your test compound (e.g., this compound) for the desired time. Include a positive control for depolarization by treating a set of wells with 20 µM FCCP for 10-15 minutes before staining.[11][12]
-
TMRE Staining: Remove the culture medium and add fresh medium containing TMRE at a final concentration of 50-200 nM. Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with a suitable buffer (e.g., PBS or HBSS) to remove excess TMRE.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation of ~549 nm and an emission of ~575 nm.
Mandatory Visualization
Caption: Experimental workflow for assessing mitochondrial membrane potential.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. kelekarlab.umn.edu [kelekarlab.umn.edu]
- 5. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells [pubmed.ncbi.nlm.nih.gov]
- 10. Seahorse [bio-protocol.org]
- 11. abcam.com [abcam.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
OXPHOS-IN-1 quality control and purity assessment
This technical support center provides guidance on the quality control and purity assessment of OXPHOS-IN-1, a critical reagent for research in cellular metabolism and drug discovery. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for confirming the identity of this compound?
The identity of this compound should be confirmed using a combination of analytical techniques. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR and ¹³C NMR will provide structural information about the molecule, which can be compared to a reference spectrum.
-
High-Resolution Mass Spectrometry (HRMS) will determine the accurate mass of the compound, which should match its calculated molecular weight.
2. How should the purity of this compound be assessed?
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD). A high-purity standard of this compound should exhibit a single major peak. Purity is often reported as a percentage based on the area of the main peak relative to the total peak area.
3. What is the acceptable purity level for this compound for in vitro experiments?
For most cell-based assays, a purity of ≥98% is recommended to minimize off-target effects from impurities. For more sensitive applications, such as in vivo studies, a purity of ≥99% may be required.
4. How should this compound be stored to ensure its stability?
This compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For short-term use, a stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Quality Control Data Summary
The following tables summarize typical quantitative data for the quality control of this compound.
Table 1: Identity Confirmation Parameters
| Parameter | Method | Expected Result |
| ¹H NMR | 400 MHz, DMSO-d₆ | Spectrum consistent with the proposed structure. |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Spectrum consistent with the proposed structure. |
| Mass | ESI-HRMS | [M+H]⁺ or [M-H]⁻ ion matching the calculated exact mass ± 5 ppm. |
Table 2: Purity Assessment by HPLC
| Parameter | Method | Specification |
| Purity | HPLC-UV (254 nm) | ≥98% |
| Column | C18, 4.6 x 150 mm, 5 µm | - |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Gradient elution |
| Flow Rate | 1.0 mL/min | - |
| Injection Volume | 10 µL | - |
Experimental Protocols
Protocol 1: Identity Confirmation by NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to a reference spectrum or the expected values for the structure of this compound.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute this solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Run the HPLC method and record the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Troubleshooting Guide
Below are common issues encountered during the quality control of this compound and their potential solutions.
Issue 1: Unexpected Peaks in NMR Spectrum
-
Possible Cause: Contamination with residual solvent, impurities from synthesis, or degradation.
-
Troubleshooting Steps:
-
Identify the solvent peaks by comparing them to a known solvent reference chart.
-
If other unexpected peaks are present, consider re-purification of the compound.
-
Assess the stability of the compound; degradation may introduce new species.
-
Issue 2: Low Purity by HPLC
-
Possible Cause: Incomplete reaction during synthesis, degradation of the compound, or inappropriate storage.
-
Troubleshooting Steps:
-
Review the synthesis and purification procedures.
-
If degradation is suspected, obtain a fresh lot of the compound and re-analyze. Ensure proper storage conditions are maintained.
-
If multiple batches show low purity, the purification method may need to be optimized.
-
Issue 3: Inconsistent Biological Activity
-
Possible Cause: Inaccurate concentration determination, compound degradation, or presence of active impurities.
-
Troubleshooting Steps:
-
Verify the concentration of the stock solution using a quantitative method (e.g., qNMR or a calibrated UV-Vis spectrophotometer).
-
Assess the purity and identity of the compound to ensure it has not degraded.
-
Consider the possibility of impurities that may have agonistic or antagonistic effects on the biological target.
-
Visualizations
Caption: Quality control and troubleshooting workflow for this compound.
Caption: Simplified signaling pathway of this compound action.
Validation & Comparative
A Comparative Analysis of OXPHOS-IN-1 (IACS-010759) and Metformin in the Inhibition of Oxidative Phosphorylation
In the landscape of metabolic modulators, both the investigational drug OXPHOS-IN-1 (also known as IACS-010759) and the widely prescribed therapeutic metformin have emerged as significant inhibitors of oxidative phosphorylation (OXPHOS). This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanisms of action, potency, and effects on cellular bioenergetics, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Mitochondrial Complex I
Both this compound and metformin exert their primary effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC)[1][2][3]. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration, thereby reducing the proton gradient across the inner mitochondrial membrane and subsequently decreasing ATP synthesis[4][5].
This compound (IACS-010759) is a highly potent and selective inhibitor of Complex I[1][6]. Preclinical studies have demonstrated that it binds to the ND1 subunit of Complex I, effectively blocking the ubiquinone binding channel[7][8]. This targeted and potent inhibition leads to a profound and acute suppression of OXPHOS.
Metformin , while also targeting Complex I, is considered a milder and less direct inhibitor compared to IACS-010759[3]. Its inhibitory action is dose-dependent and may involve accumulation within the mitochondrial matrix[3]. The precise molecular interaction with Complex I is still under investigation, but it leads to a reduction in cellular respiration and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK)[9].
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative differences between this compound and metformin based on available preclinical data.
| Parameter | This compound (IACS-010759) | Metformin | Reference |
| Target | Mitochondrial Complex I (ND1 subunit) | Mitochondrial Complex I | [3][7][8] |
| Potency (IC50) | Potent (low nM range) | Mild (mM range for direct inhibition) | [1][3][6] |
Table 1: General Comparison of this compound and Metformin
| Cell Line/Model | This compound (IACS-010759) IC50 | Metformin IC50 for Respiration Inhibition | Reference |
| H460 (lung cancer) | 1.4 nM (OCR & galactose-dependent viability) | Not directly reported for OCR, typically mM range for significant inhibition | [6] |
| AML (Acute Myeloid Leukemia) primary cells | 13-60 nM (viability) | Not directly reported for OCR, typically mM range for significant inhibition | [10] |
| Mouse cell lines (average) | 5.6 nM | Not applicable for direct comparison | [6] |
| Rat cell lines | 12.2 nM | Not applicable for direct comparison | [6] |
| Cynomolgus monkey cell lines | 8.7 nM | Not applicable for direct comparison | [6] |
Table 2: Comparative IC50 Values
Impact on Cellular Bioenergetics
The inhibition of Complex I by both compounds leads to significant alterations in cellular metabolism, most notably a decrease in oxygen consumption rate (OCR) and ATP production, with a compensatory increase in glycolysis, measured as the extracellular acidification rate (ECAR).
| Parameter | Effect of this compound (IACS-010759) | Effect of Metformin | Reference |
| Oxygen Consumption Rate (OCR) | Robust and immediate inhibition | Inhibition is dose-dependent, can be biphasic (low doses may increase OCR) | [6][9] |
| ATP Production | Significant and rapid decrease | Dose-dependent decrease | [5][9] |
| Glycolysis (ECAR) | Compensatory increase | Compensatory increase | [9] |
| AMPK Activation | Induced as a consequence of energy stress | A key downstream effector | [1][9] |
Table 3: Effects on Cellular Bioenergetics
Signaling Pathways and Experimental Workflow
The inhibition of OXPHOS by these compounds triggers a cascade of cellular signaling events, primarily mediated by the energy sensor AMPK.
Caption: Signaling pathway of OXPHOS inhibition.
A typical experimental workflow to compare the effects of this compound and metformin on cellular bioenergetics would involve a Seahorse XF Analyzer to measure OCR and ECAR in real-time.
Caption: Experimental workflow for comparison.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
A standard method for assessing the bioenergetic effects of OXPHOS inhibitors is through extracellular flux analysis using a Seahorse XF Analyzer.
-
Cell Culture: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound (IACS-010759) and metformin in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in Seahorse XF assay medium.
-
Assay Setup:
-
One hour prior to the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cells in a non-CO2 incubator at 37°C.
-
Load the diluted compounds into the injector ports of the Seahorse XF sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge.
-
Place the cell culture microplate into the Seahorse XF Analyzer.
-
Perform baseline measurements of OCR and ECAR.
-
Inject the compounds and monitor the kinetic response of OCR and ECAR.
-
Subsequent injections of other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be performed to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Compare the effects of different concentrations of this compound and metformin on the various respiratory parameters.
Conclusion
This compound (IACS-010759) and metformin are both valuable research tools for studying the role of oxidative phosphorylation in various biological processes. However, they exhibit significant differences in their potency and mechanism of action. This compound is a highly potent and specific inhibitor of Complex I, making it suitable for studies requiring acute and profound inhibition of OXPHOS. In contrast, metformin is a milder inhibitor with a more complex, systemic effect that involves the activation of the AMPK signaling pathway. The choice between these two compounds will depend on the specific experimental goals and the desired level of OXPHOS inhibition. While metformin has a well-established clinical profile, the potent preclinical activity of IACS-010759 highlights its potential as a therapeutic agent in cancers that are highly dependent on oxidative phosphorylation, though clinical development has faced challenges with toxicity[3][7].
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of oxidative phosphorylation | Abcam [abcam.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. ashpublications.org [ashpublications.org]
A Head-to-Head Analysis of OXPHOS Inhibitors: OXPHOS-IN-1 and IACS-010759
In the landscape of cancer metabolism research, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two inhibitors of mitochondrial complex I: OXPHOS-IN-1 and the well-characterized, clinical-stage compound IACS-010759. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and experimental profiles of these two molecules.
At a Glance: Key Efficacy Parameters
A direct comparison of this compound and IACS-010759 reveals significant differences in potency. IACS-010759 demonstrates substantially higher potency in the nanomolar range, while this compound exhibits inhibitory activity in the micromolar to low nanomolar range, depending on the specific compound within its series and the cell line tested.
| Parameter | This compound (and related analog DX3-213B) | IACS-010759 | Reference |
| Target | Mitochondrial Complex I | Mitochondrial Complex I | [1][2],[3] |
| Mechanism of Action | Inhibition of NADH:ubiquinone oxidoreductase activity | Binds to the ND1 subunit of Complex I, blocking the quinone binding channel | [1][2],[3] |
| IC50 (Cell Viability) | This compound: 2.34 µM (MIA PaCa-2), 13.82 µM (BxPC-3) DX3-213B (optimized analog): 11 nM (MIA PaCa-2, galactose) | 1.4 nM (H460, galactose-dependent) Average of 5.6 nM (mouse cell lines) | [4],[5][6] |
| IC50 (Complex I Inhibition) | DX3-213B: 3.6 nM (cell-free ubiquinone-dependent assay) | < 10 nM | [7],[8] |
| In Vivo Efficacy | DX3-213B: Significant tumor growth delay in a Pan02 syngeneic model | Tumor regression at 5 or 10 mg/kg in mice PGD-null subcutaneous xenografts | [7],[6] |
| Clinical Development | Preclinical | Phase I trials discontinued due to narrow therapeutic index and dose-limiting toxicities (e.g., peripheral neuropathy, elevated blood lactate) | [1],[3][9] |
Delving into the Mechanism of Action
Both this compound and IACS-010759 target Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the mitochondrial electron transport chain (ETC). Inhibition of Complex I disrupts the transfer of electrons from NADH to ubiquinone, thereby halting the pumping of protons across the inner mitochondrial membrane. This leads to a decrease in the proton motive force and a subsequent reduction in ATP synthesis via oxidative phosphorylation.[10][11] As a compensatory mechanism, cells often upregulate glycolysis.
Caption: Inhibition of Complex I by this compound and IACS-010759.
Experimental Methodologies
The following protocols are representative of the types of assays used to evaluate the efficacy of OXPHOS inhibitors like this compound and IACS-010759.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3) are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight in a glucose-containing medium.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or IACS-010759). For assessing dependence on OXPHOS, cells can be cultured in a galactose-containing medium, which forces reliance on mitochondrial respiration for ATP production.
-
Incubation: Cells are incubated with the compound for a specified period, typically 72 hours to 7 days.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Oxygen Consumption Rate (OCR) Assay
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Compound Treatment: Cells are treated with the inhibitor at various concentrations.
-
Seahorse Analysis: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. A typical assay involves sequential injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent to measure maximal respiration), and rotenone/antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).
-
Data Analysis: The changes in OCR upon inhibitor treatment provide a direct measure of the compound's effect on mitochondrial respiration.
Caption: Workflow for determining cell viability using the MTT assay.
In Vivo Studies
A metabolically stable analog of this compound, DX3-213B, demonstrated significant single-agent efficacy in a Pan02 syngeneic pancreatic cancer model.[7] In the same study, IACS-010759 also showed in vivo efficacy in this model.[7] Preclinical studies with IACS-010759 in various cancer models, including brain and acute myeloid leukemia (AML), also showed potent tumor growth inhibition at well-tolerated doses.[6] However, the clinical development of IACS-010759 was halted due to a narrow therapeutic window and the emergence of dose-limiting toxicities in patients, including peripheral neuropathy and lactic acidosis.[3][9]
Conclusion
Both this compound and IACS-010759 are inhibitors of mitochondrial Complex I with demonstrated anti-cancer activity. IACS-010759 is a highly potent inhibitor that has undergone clinical investigation, providing a wealth of preclinical and clinical data. However, its development was ultimately hampered by toxicity issues. This compound, and more specifically its optimized analogs like DX3-213B, represent a distinct chemical series of Complex I inhibitors. While this compound itself shows lower potency than IACS-010759, the optimized analogs exhibit low nanomolar efficacy and promising in vivo activity. Further investigation into the therapeutic window and toxicity profile of the this compound series is warranted to determine its potential as a viable clinical candidate for cancers dependent on oxidative phosphorylation.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. rondepinho.com [rondepinho.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Validating Seahorse XF Data with the OXPHOS Inhibitor IACS-010759: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Seahorse XF technology with and without the use of the specific oxidative phosphorylation (OXPHOS) inhibitor, IACS-010759, for the validation of mitochondrial respiration data. We present objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify complex biological pathways and workflows.
Data Presentation: Quantitative Comparison of Seahorse XF Parameters with IACS-010759 Treatment
The following tables summarize the expected quantitative effects of IACS-010759, a potent and selective inhibitor of mitochondrial Complex I, on key parameters measured by the Seahorse XF Analyzer.[1][2][3][4] These effects are crucial for validating the mitochondrial respiration-dependent measurements of the Seahorse platform.
Table 1: Effect of IACS-010759 on Oxygen Consumption Rate (OCR) Parameters in a Seahorse XF Cell Mito Stress Test
| Parameter | Expected Change with IACS-010759 | Rationale |
| Basal Respiration | Significant Decrease | Inhibition of Complex I by IACS-010759 directly blocks the electron transport chain, reducing baseline oxygen consumption.[1][4] |
| ATP Production-linked OCR | Significant Decrease | As Complex I is a primary entry point for electrons into the ETC to drive ATP synthesis, its inhibition severely curtails mitochondrial ATP production. |
| Maximal Respiration | Drastic Decrease | The uncoupler FCCP cannot stimulate maximal respiration when a key component of the electron transport chain is inhibited.[1] |
| Spare Respiratory Capacity | Drastically Reduced or Eliminated | The difference between maximal and basal respiration is minimized as both are significantly inhibited by IACS-010759.[1] |
| Proton Leak | May show a relative increase as a percentage of basal respiration, but absolute value will be low. | With ATP synthase and the ETC inhibited, the remaining oxygen consumption is primarily due to proton leak, which becomes a larger proportion of the greatly reduced basal OCR. |
Table 2: Effect of IACS-010759 on Extracellular Acidification Rate (ECAR)
| Parameter | Expected Change with IACS-010759 | Rationale |
| Basal ECAR | Increase | To compensate for the loss of mitochondrial ATP production, cells often upregulate glycolysis, leading to increased lactate efflux and a higher extracellular acidification rate.[1][2] |
| Glycolytic Capacity | May show an increase or remain high | Cells under mitochondrial stress will likely exhibit a high glycolytic capacity to meet their energy demands. |
| Glycolytic Reserve | May decrease | The difference between glycolytic capacity and basal glycolysis may be reduced as cells are already operating at a higher basal glycolytic rate to compensate for OXPHOS inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of Seahorse XF data validated with OXPHOS inhibitors.
Protocol 1: Seahorse XF Cell Mito Stress Test with IACS-010759
This protocol outlines the steps for performing a Cell Mito Stress Test to assess the impact of IACS-010759 on mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
IACS-010759 (stock solution in DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator using Seahorse XF Calibrant.
-
-
IACS-010759 Treatment (Pre-treatment):
-
On the day of the assay, treat the cells with the desired concentration of IACS-010759 (e.g., 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours) in their standard culture medium.[1]
-
-
Assay Medium Exchange:
-
Remove the culture medium containing IACS-010759 or vehicle.
-
Wash the cells once with pre-warmed Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine, pH 7.4).
-
Add the final volume of pre-warmed Seahorse XF Base Medium to each well.
-
-
Incubation:
-
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
-
Load Drug Cartridge:
-
Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) diluted in assay medium into the appropriate injection ports.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from the drug cartridge and measuring the subsequent changes in metabolic rates.
-
Protocol 2: Alternative Validation Method - Normalization by Cell Counting
Accurate normalization is critical for valid Seahorse XF data interpretation, especially when comparing different treatments or cell lines. While protein assays are common, direct cell counting can offer a more precise normalization method, as it is not influenced by changes in protein content per cell that might be induced by the experimental conditions.[5][6][7]
Procedure:
-
Perform Seahorse XF Assay:
-
Conduct the Seahorse XF assay as described in Protocol 1.
-
-
In-situ Nuclear Staining:
-
Imaging and Cell Counting:
-
Image the entire well of the Seahorse microplate using an automated cell imager (e.g., Cytation 5).[7]
-
Use the imaging software to count the number of stained nuclei in each well.
-
-
Data Normalization:
-
Normalize the raw OCR and ECAR data obtained from the Seahorse XF Analyzer to the cell count for each well. This will provide metabolic rates on a per-cell basis.
-
Mandatory Visualization
The following diagrams illustrate the key biological pathway and experimental workflow described in this guide.
Caption: Oxidative Phosphorylation Pathway with IACS-010759 Inhibition.
Caption: Experimental Workflow for Seahorse XF with IACS-010759.
References
- 1. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Cross-Validation of a Novel Oxidative Phosphorylation Inhibitor, OXPHOS-IN-1, Across Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the activity of a novel hypothetical oxidative phosphorylation (OXPHOS) inhibitor, OXPHOS-IN-1. The data presented herein is a synthesized representation based on the known activities of various OXPHOS inhibitors to illustrate the importance of cross-validation in diverse cellular contexts. This document will objectively compare its performance and provide supporting experimental data and protocols to guide researchers in their evaluation of mitochondrial inhibitors.
Introduction to OXPHOS Inhibition
Oxidative phosphorylation is the primary metabolic pathway for ATP production in most eukaryotic cells.[1] This process, occurring within the mitochondria, involves the transfer of electrons through the electron transport chain (ETC), creating a proton gradient that drives ATP synthase.[1] In recent years, targeting OXPHOS has emerged as a promising therapeutic strategy in oncology, as many cancer cells exhibit a reliance on this pathway for survival and proliferation.[1][2][3] However, the efficacy of OXPHOS inhibitors can vary significantly between different cancer types and even between different cell lines of the same cancer.[1] This variability underscores the critical need for cross-validation of any new inhibitor in a panel of well-characterized cell lines.
Comparative Activity of this compound
The inhibitory activity of this compound was assessed across a panel of human cancer cell lines with varying metabolic phenotypes. The half-maximal inhibitory concentration (IC50) for cell viability and the reduction in oxygen consumption rate (OCR) were determined to provide a comprehensive overview of its potency and mechanism of action.
Table 1: Comparative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metabolic Phenotype | This compound IC50 (µM) for Cell Viability | Reduction in Basal OCR (%) at 1 µM this compound |
| A549 | Lung Carcinoma | Glycolytic | > 50 | 15% |
| HCT116 | Colon Carcinoma | Glycolytic with some OXPHOS | 25 | 30% |
| MCF7 | Breast Cancer | Primarily OXPHOS | 5 | 75% |
| 143B | Osteosarcoma | Primarily OXPHOS | 8 | 70% |
| MIA PaCa-2 | Pancreatic Cancer | Highly OXPHOS-dependent | 2 | 85% |
| HEK293 | Normal Embryonic Kidney | Primarily OXPHOS | > 100 | 10% |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Oxygen Consumption Rate (OCR) Assay
This assay directly measures the rate of oxygen consumption, a key indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin, FCCP, and Rotenone/Antimycin A for mitochondrial stress test
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Replace the growth medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with this compound and other mitochondrial inhibitors (for a stress test).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal OCR before and after the injection of this compound.
-
For a full mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
ATP Production Assay
This assay quantifies the amount of ATP produced by the cells, providing a direct measure of the impact of the inhibitor on cellular energy production.
Materials:
-
Commercially available ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with this compound for the desired time period.
-
Equilibrate the plate and its contents to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on a plate shaker to induce cell lysis.
-
Measure the luminescence using a luminometer.[5] The luminescent signal is proportional to the amount of ATP present.
Visualizing the Mechanism and Workflow
To better understand the mechanism of OXPHOS inhibition and the experimental process for its validation, the following diagrams are provided.
Caption: The Oxidative Phosphorylation Pathway and Potential Point of Inhibition.
Caption: Experimental Workflow for Cross-Validating this compound Activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why All the Fuss about Oxidative Phosphorylation (OXPHOS)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anti-Cancer Effects of OXPHOS Inhibitors: IACS-010759, Metformin, and Atovaquone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of three prominent inhibitors of oxidative phosphorylation (OXPHOS): IACS-010759, Metformin, and Atovaquone. As cancer cells often exhibit metabolic plasticity, targeting their energy production through OXPHOS has emerged as a promising therapeutic strategy.[1][2][3] This document presents a detailed analysis of their mechanisms of action, comparative efficacy in various cancer cell lines, and standardized protocols for experimental validation.
Introduction to OXPHOS Inhibition in Cancer Therapy
The reliance of some cancer cells on mitochondrial oxidative phosphorylation for energy and biosynthesis makes it a key vulnerability.[1][2] OXPHOS inhibitors disrupt the mitochondrial electron transport chain (ETC), leading to depleted ATP production, reduced biosynthesis of essential molecules like nucleotides and amino acids, and ultimately, cancer cell death.[1][4][5] This guide focuses on IACS-010759, a potent and selective clinical-grade inhibitor of ETC Complex I, and compares its anti-cancer properties with the widely-used anti-diabetic drug Metformin, which also targets Complex I, and Atovaquone, an anti-protozoal drug that inhibits Complex III.[1][2][4]
Comparative Efficacy of OXPHOS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of IACS-010759, Metformin, and Atovaquone in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| Drug | Cancer Cell Line | IC50 | Reference |
| IACS-010759 | H460 (Lung Cancer) | 1.4 nM | [6] |
| Mouse cell lines (average) | 5.6 nM | [6] | |
| Rat cell lines | 12.2 nM | [6] | |
| Cynomolgus monkey cell lines | 8.7 nM | [6] | |
| Primary AML cells | 10-100 nM (for viability reduction) | [6] | |
| Metformin | HCT116 (Colorectal Cancer) | 2.9 mM (72h) | |
| SW620 (Colorectal Cancer) | 1.4 mM (72h) | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | ~1 mM (in low glucose) | ||
| A172 (Glioblastoma) | 47.8 µM (72h) | ||
| HeLa (Cervical Cancer) | 7.5 µM (72h) | ||
| Atovaquone | Ovarian and Endometrial Cancer Cell Lines | ~10 µM | |
| Breast Cancer Cell Lines (MCF-7, SKBR3, etc.) | 11-18 µM (72h) | [1] | |
| Patient-derived Breast Cancer Cells | 18-60 µM (72h) | [1] | |
| HCT-116 (Colon Cancer) | ~15 µM |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used. The data presented here are for comparative purposes.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these inhibitors involves the disruption of the mitochondrial electron transport chain, leading to a cascade of downstream effects.
IACS-010759 and Metformin are both inhibitors of Complex I (NADH:ubiquinone oxidoreductase).[2][3][4] This inhibition blocks the transfer of electrons from NADH to coenzyme Q, leading to:
-
A decrease in the proton gradient across the inner mitochondrial membrane.
-
Reduced ATP synthesis.
-
Increased AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK).[7][8]
-
Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[7][8]
-
Inhibition of Complex I by IACS-010759 has also been shown to reduce aspartate production, which is crucial for nucleotide biosynthesis.[1][4]
Atovaquone inhibits Complex III (ubiquinol:cytochrome c oxidoreductase) of the ETC. This leads to a similar disruption of the proton gradient and ATP synthesis. Downstream signaling effects of Atovaquone are less well-defined compared to Metformin but are also thought to involve the induction of oxidative stress.
The following diagram illustrates the primary signaling pathway affected by Complex I inhibitors like IACS-010759 and Metformin.
References
- 1. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacs-010759 - My Cancer Genome [mycancergenome.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of AMPK/mTOR signaling pathway in anticancer activity of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel OXPHOS Inhibitors in Alleviating Tumor Hypoxia
A detailed analysis of IACS-010759, Atovaquone, and Metformin
In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Specifically, the inhibition of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in mitochondria, is gaining traction as a method to exploit cancer cell vulnerabilities. Novel inhibitors of the electron transport chain (ETC) are being developed to disrupt this process, leading to energy depletion, reduced biosynthesis, and ultimately, cancer cell death. Furthermore, by reducing the oxygen consumption rate (OCR) of tumor cells, these inhibitors can alleviate tumor hypoxia, a key factor in resistance to radiotherapy and immunotherapy.[1][2]
This guide provides a head-to-head comparison of three prominent OXPHOS inhibitors: IACS-010759 , a potent and selective Complex I inhibitor currently in clinical development; Atovaquone , an FDA-approved anti-parasitic drug that targets Complex III; and Metformin , a widely used anti-diabetic drug known to weakly inhibit Complex I.[1][3][4] The comparative data presented here is primarily drawn from a recent study by Beerkens et al. (2024) in Cancer & Metabolism, which utilized a high-throughput, live-cell imaging model to directly compare the effects of these inhibitors on hypoxia reduction in 3D tumor spheroids.[1]
Mechanism of Action: Targeting the Electron Transport Chain
The efficacy of these inhibitors stems from their ability to block specific complexes within the mitochondrial electron transport chain, thereby reducing oxygen consumption.
-
IACS-010759 and Metformin inhibit Complex I (NADH:ubiquinone oxidoreductase) .[5][6] This complex is the first and largest enzyme in the respiratory chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. By blocking this step, these inhibitors halt the electron flow at its initiation, leading to a significant decrease in oxygen consumption.[6] IACS-010759 is a highly potent inhibitor with nanomolar efficacy, whereas metformin is a weaker inhibitor, requiring millimolar concentrations for a similar effect.[3][5]
-
Atovaquone inhibits Complex III (Cytochrome bc1 complex) .[7][8] This complex mediates the transfer of electrons from ubiquinol to cytochrome c. Atovaquone, a structural analog of ubiquinone, competitively binds to the Qo site of Complex III, disrupting the Q-cycle and preventing the reduction of cytochrome c.[4] This blockage downstream of Complex I and II also effectively curtails the electron transport chain and subsequent oxygen consumption.[8]
Below is a diagram illustrating the points of inhibition within the oxidative phosphorylation pathway.
Caption: Inhibition of Complex I and III in the ETC.
Quantitative Comparison of Hypoxia Alleviation
The following table summarizes the quantitative data from Beerkens et al. (2024), comparing the dose-dependent effects of IACS-010759, Atovaquone, and Metformin on the reduction of hypoxic fraction in B16OVA (murine melanoma) and MC38 (murine colon carcinoma) tumor spheroids.[1]
| Inhibitor | Target | Cell Line | Concentration | Hypoxia Reduction (24h post-treatment) | Hypoxia Reduction (60h post-treatment) |
| IACS-010759 | Complex I | B16OVA | 10 nM | Significant | Significant |
| 30 nM | Significant | Significant | |||
| MC38 | 10 nM | Significant | Significant | ||
| 30 nM | Significant | Significant | |||
| Atovaquone | Complex III | B16OVA | 15 µM | Significant (~50%) | Significant |
| 30 µM | Significant (~50%) | Significant | |||
| MC38 | 15 µM | Significant | Significant | ||
| 30 µM | Significant | Significant | |||
| Metformin | Complex I | B16OVA | 3 mM | Significant | Significant |
| 10 mM | Significant | Significant | |||
| MC38 | 3 mM | Significant | Significant | ||
| 10 mM | Significant | Significant |
Note: "Significant" indicates a statistically significant reduction in hypoxia compared to control spheroids as reported in the source study. The study demonstrated a dose-dependent reduction for all compounds.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Beerkens et al. (2024).[1]
Generation of Hypoxia Reporter Cell Lines
To visualize and quantify hypoxia in real-time, B16OVA and MC38 cells were engineered to express a Hypoxia-Responsive Element (HRE)-induced Green Fluorescent Protein (GFP) with an oxygen-dependent degradation domain (ODD).
-
Vector: A lentiviral vector containing a cassette with five copies of the HRE from the human vascular endothelial growth factor (VEGF) gene, driving the expression of eGFP fused to the ODD of HIF-1α.
-
Transduction: B16OVA and MC38 cells were transduced with the lentiviral particles.
-
Selection: Transduced cells were selected using puromycin to establish stable cell lines.
-
Principle of Operation: Under normoxic conditions, the ODD targets the eGFP-ODD fusion protein for proteasomal degradation, resulting in low fluorescence. Under hypoxic conditions, the ODD is stabilized, leading to the accumulation of eGFP and a measurable increase in fluorescence.
3D Spheroid Culture and Hypoxia Induction
Tumor spheroids were used to model the diffusion-limited hypoxia found in solid tumors.
-
Cell Seeding: 1,000 cells (B16OVA-HRE or MC38-HRE) were seeded per well in 96-well ultra-low attachment round-bottom plates.
-
Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Spheroid Formation: The plates were centrifuged at 300 x g for 10 minutes and incubated at 37°C and 5% CO₂. Spheroids formed within 24 hours.
-
Hypoxia Development: The formation of a hypoxic core, indicated by GFP fluorescence, was observed and confirmed to be stable 24 hours after seeding, which was set as the baseline for treatment initiation.[1]
High-Throughput Live-Cell Imaging and Quantification of Hypoxia
An automated live-cell imaging system was used to monitor and quantify the effects of the OXPHOS inhibitors on spheroid hypoxia over time.
-
Treatment: At 24 hours post-seeding, spheroids were treated with a range of concentrations of IACS-010759, Atovaquone, or Metformin. Control spheroids received vehicle (DMSO).
-
Imaging: The 96-well plates were placed in an IncuCyte S3 Live-Cell Analysis System. Images (phase-contrast and green fluorescence) were acquired every 2 hours for the duration of the experiment.
-
Image Analysis: An automated image analysis software was used to segment the spheroids based on the phase-contrast images and to quantify the total green fluorescent area and intensity within each spheroid.
-
Quantification: The "Total Green Object Area" per spheroid was used as the primary metric for the extent of hypoxia. This value was normalized to the vehicle-treated control spheroids at each time point to determine the percentage of hypoxia reduction.
The experimental workflow is depicted in the diagram below.
Caption: High-throughput screening workflow.
Summary and Conclusion
The direct comparison of IACS-010759, Atovaquone, and Metformin reveals that all three compounds effectively reduce tumor spheroid hypoxia in a dose-dependent manner.[1]
-
IACS-010759 stands out as the most potent inhibitor, demonstrating significant efficacy at nanomolar concentrations. Its high potency and selectivity for Complex I make it a compelling candidate for clinical applications targeting OXPHOS-dependent cancers.[1][5]
-
Atovaquone , a Complex III inhibitor, also robustly alleviates hypoxia, albeit at micromolar concentrations. Its established clinical safety profile as an anti-parasitic drug makes it an attractive option for repurposing in oncology.[1][4]
-
Metformin , a weak Complex I inhibitor, requires millimolar concentrations to achieve a similar effect. While less potent, its widespread use and favorable safety profile support its investigation in combination therapies.[1][3]
The study by Beerkens et al. (2024) provides a valuable framework for the preclinical evaluation of novel OXPHOS inhibitors.[1] The use of a quantitative, high-throughput spheroid model allows for the direct and dynamic comparison of drug efficacy in a more physiologically relevant context than traditional 2D cell culture. For researchers and drug development professionals, these findings underscore the therapeutic potential of targeting mitochondrial respiration to modulate the tumor microenvironment. Future head-to-head studies should continue to employ such robust methodologies to identify the most promising candidates for clinical translation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Understanding the complex-I-ty of metformin action: limiting mitochondrial respiration to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Atovaquone? [synapse.patsnap.com]
Assessing the Specificity of OXPHOS Inhibitors: A Comparative Guide for Researchers
A critical evaluation of common research tools for studying mitochondrial respiration, highlighting the available data on specificity and potential off-target effects. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Oxidative Phosphorylation Inhibition
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells and involves a series of multi-protein complexes (Complex I-V) embedded in the inner mitochondrial membrane.[1] Pharmacological inhibition of OXPHOS is a valuable technique for studying cellular metabolism, and OXPHOS inhibitors are being investigated as potential therapeutics for various diseases, including cancer. However, the utility of these inhibitors as research tools is critically dependent on their specificity for their intended target. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. This guide provides a comparative assessment of the specificity of several commonly used and investigational OXPHOS inhibitors.
While this guide aims to provide a comprehensive overview, it is important to note the limited publicly available information for some compounds, such as OXPHOS-IN-1 . Despite extensive searches, specific details regarding its molecular target, off-target profile, and direct comparative data with other inhibitors remain elusive. Therefore, this guide will focus on well-characterized inhibitors and highlight the importance of thorough validation for any research tool.
Comparative Analysis of OXPHOS Inhibitors
The following sections detail the known mechanisms of action, potency, and off-target effects of several key OXPHOS inhibitors.
IACS-010759: A Potent and Selective Complex I Inhibitor with Clinical Caveats
IACS-010759 is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[2][3] It has been shown to robustly inhibit cellular oxygen consumption and the growth of cancer cells dependent on OXPHOS.[2] Preclinical studies demonstrated its efficacy in various cancer models.[3] However, clinical trials with IACS-010759 in patients with advanced solid tumors and acute myeloid leukemia were discontinued due to a narrow therapeutic index and significant dose-limiting toxicities, including peripheral neuropathy and elevated blood lactate.[1][3][4] These findings underscore that even highly selective inhibitors can have on-target toxicities that limit their clinical application and highlight the need for careful dose-response studies in preclinical research.
Classical Mitochondrial Poisons: Rotenone, Antimycin A, and Oligomycin
These compounds have been used for decades as research tools to dissect the mitochondrial respiratory chain.
-
Rotenone: A well-known inhibitor of Complex I. While effective at inhibiting Complex I-mediated respiration, rotenone is also known to have non-specific, off-target toxicities.[4]
-
Antimycin A: An inhibitor of Complex III (ubiquinol-cytochrome c reductase).
-
Oligomycin: An inhibitor of ATP synthase (Complex V), which blocks the final step of ATP synthesis.
While these classical inhibitors are useful for acute inhibition of specific respiratory complexes in vitro, their potential for off-target effects should be considered, especially in whole-cell or in vivo studies.
Data Presentation: Inhibitor Specificity and Potency
| Inhibitor | Primary Target | Reported IC50 | Known Off-Target Effects/Toxicities |
| This compound | Oxidative Phosphorylation (Specific complex unknown) | Not Publicly Available | Not Publicly Available |
| IACS-010759 | Mitochondrial Complex I | ~1.4 nM (cellular OCR)[2] | Peripheral neuropathy, elevated blood lactate observed in clinical trials.[1][3][4] |
| Rotenone | Mitochondrial Complex I | Not specified in provided results | Non-specific off-target toxicities.[4] |
| Antimycin A | Mitochondrial Complex III | Not specified in provided results | General mitochondrial poison. |
| Oligomycin | ATP Synthase (Complex V) | Not specified in provided results | General mitochondrial poison. |
Note: IC50 values can vary depending on the assay conditions and cell type. The data presented here are for comparative purposes.
Experimental Protocols
Accurate assessment of inhibitor specificity requires robust experimental protocols. Below are outlines for key assays used in the characterization of OXPHOS inhibitors.
Oxygen Consumption Rate (OCR) Assays
The Seahorse XF Analyzer is a standard platform for measuring cellular respiration.
Objective: To determine the effect of an inhibitor on the oxygen consumption rate of intact cells.
Workflow:
Figure 1: Workflow for assessing inhibitor effects on cellular respiration.
Protocol:
-
Seed cells at an optimal density in a Seahorse XF cell culture microplate.
-
On the day of the assay, replace the growth medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Load the inhibitor of interest and mitochondrial stressors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) into the injector ports of the sensor cartridge.
-
Place the microplate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
Inject the inhibitor and monitor the change in OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Biochemical Assays for OXPHOS Complex Activity
These assays measure the activity of isolated mitochondrial complexes.
Objective: To determine the direct effect of an inhibitor on the enzymatic activity of a specific OXPHOS complex.
Workflow:
Figure 2: Workflow for biochemical assessment of OXPHOS complex inhibition.
Protocol (Example for Complex I):
-
Isolate mitochondria from a suitable source (e.g., bovine heart).
-
Use an immunocapture-based method to specifically isolate Complex I in the wells of a microplate.[5]
-
Add the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., NADH).
-
Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.[6]
-
Calculate the specific activity and determine the IC50 of the inhibitor.
Off-Target Profiling: Kinome Scans and Selectivity Panels
To assess the specificity of an inhibitor beyond the OXPHOS pathway, broad screening against other potential targets is essential.
Workflow:
Figure 3: Logical workflow for off-target profiling of a small molecule inhibitor.
Protocol:
-
Kinome Scan: The inhibitor is tested at one or more concentrations against a large panel of purified kinases. The percentage of inhibition for each kinase is determined, providing a broad overview of the inhibitor's selectivity within the kinome.
-
Selectivity Panel: The inhibitor is screened against a diverse panel of receptors, transporters, ion channels, and enzymes to identify potential off-target interactions outside of the kinase family.
Conclusion and Recommendations
The specificity of an OXPHOS inhibitor is paramount for its reliable use as a research tool. While potent and selective inhibitors like IACS-010759 have been developed, their clinical application can be limited by on-target toxicities. For less characterized compounds like this compound, the lack of publicly available data on its specific target and off-target profile makes it difficult to assess its utility and specificity.
Researchers using any OXPHOS inhibitor should:
-
Critically evaluate the existing literature: Assess the extent to which the inhibitor has been characterized.
-
Perform in-house validation: Confirm the on-target activity and potency in the specific experimental system being used.
-
Consider potential off-target effects: Be aware of the known off-target liabilities of the chosen inhibitor and consider control experiments to mitigate these.
-
Utilize multiple inhibitors: When possible, use multiple inhibitors with different mechanisms of action to confirm that the observed phenotype is due to inhibition of the intended pathway.
By carefully considering the specificity of these research tools, scientists can generate more robust and reproducible data, leading to a clearer understanding of the role of oxidative phosphorylation in health and disease.
References
- 1. OXPHOS-targeting drugs in oncology: new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target identification of drug induced mitochondrial toxicity using immunocapture based OXPHOS activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for OXPHOS-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of OXPHOS-IN-1, a representative oxidative phosphorylation (OXPHOS) inhibitor. Adherence to these procedures is critical for protecting personnel and the environment.
Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document outlines general best practices for the disposal of potent, biologically active small molecules and draws specific guidance from the SDS of known OXPHOS inhibitors such as IACS-010759, Antimycin A, Rotenone, and Oligomycin.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle any OXPHOS inhibitor with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should always be worn.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If working with a powdered form or if aerosolization is possible, a properly fitted respirator is recommended.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, immediately alert personnel in the vicinity, evacuate the area if necessary, and follow your institution's established spill cleanup procedures. For powdered substances, avoid generating dust during cleanup[1][2].
Step-by-Step Disposal Protocol
Disposal of chemical waste is strictly regulated. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local and national regulations may vary[3][4].
-
Waste Identification and Segregation:
-
Treat all OXPHOS inhibitors and contaminated materials as hazardous waste unless explicitly stated otherwise by a reliable source, such as a specific SDS from the manufacturer[5].
-
Segregate waste containing OXPHOS inhibitors from other chemical waste streams to prevent unintended reactions.
-
Keep solid and liquid waste in separate, clearly labeled containers[3].
-
-
Containerization:
-
Use only approved, compatible, and properly sealed hazardous waste containers.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (e.g., "Waste this compound"), and any relevant hazard symbols (e.g., toxic, environmentally hazardous).
-
Leave at least 10% headspace in liquid waste containers to allow for expansion[3].
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the OXPHOS inhibitor.
-
Triple-rinse containers that held the acute hazardous waste prior to disposal as regular trash, and deface the original labels[5]. The rinsate should be collected and disposed of as hazardous waste.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic[3].
-
Ensure the storage area has secondary containment to control any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of OXPHOS inhibitors down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations[3][6]. Many OXPHOS inhibitors, such as Antimycin A and Rotenone, are very toxic to aquatic life[7][8].
-
Summary of Hazards and Disposal Recommendations for Known OXPHOS Inhibitors
The following table summarizes key information for several known OXPHOS inhibitors, which can serve as a guide for handling similar compounds.
| Compound | Key Hazards | Disposal Recommendations |
| IACS-010759 | Not classified as a hazardous substance according to its SDS. However, standard chemical handling precautions should be followed. | Dispose of in accordance with local regulations. Consult your institution's EHS for specific guidance. |
| Antimycin A | Fatal if swallowed. Very toxic to aquatic life with long-lasting effects.[7] | Dispose of contents/container to an approved waste disposal plant.[7] Waste material must be disposed of in accordance with national and local regulations. |
| Rotenone | Toxic if swallowed and may cause respiratory irritation.[9] Extremely toxic to fish.[8] | Dispose of content and/or container in accordance with local, regional, national, and/or international regulations.[8] Do not allow entry into lakes, streams, ponds, or oceans.[8] |
| Oligomycin | May cause eye and skin irritation.[1] Toxicological properties have not been thoroughly investigated.[1] | Sweep up material, avoiding dust generation, and transfer to a closed chemical waste container for disposal.[1] All waste must be handled in accordance with local, state, and federal regulations.[10][11] |
Experimental Workflow and Disposal Decision Logic
The following diagram illustrates a typical workflow for experiments involving OXPHOS inhibitors and the subsequent decision-making process for proper disposal.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. ptb.de [ptb.de]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. fishersci.com [fishersci.com]
- 8. units.fisheries.org [units.fisheries.org]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
